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Core Science & Biosynthesis

Foundational

4-Cyclohexyl-3-fluoroaniline: A Strategic Scaffold for "Escaping Flatland" in Drug Discovery

Topic: 4-Cyclohexyl-3-fluoroaniline (CAS 1292904-35-8) Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 4-Cyclohexyl-3-f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyclohexyl-3-fluoroaniline (CAS 1292904-35-8) Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Cyclohexyl-3-fluoroaniline (CAS 1292904-35-8) represents a high-value intermediate in modern medicinal chemistry. It bridges the gap between aromatic planarity and aliphatic complexity. By incorporating a saturated cyclohexyl ring, this scaffold aids in increasing the fraction of


 hybridized carbons (

), a metric directly correlated with improved clinical success rates in drug candidates. Simultaneously, the strategic 3-fluoro substitution blocks metabolic hydroxylation at the electron-rich ortho-position while modulating the aniline's basicity (pKa), making it a critical building block for kinase inhibitors and GPCR ligands.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates predicted and experimental values standard for this structural class.

PropertyValue / DescriptionNote
CAS Number 1292904-35-8Unique Identifier
IUPAC Name 3-Fluoro-4-cyclohexylaniline
Molecular Formula

Molecular Weight 193.26 g/mol
Appearance Off-white to pale brown solidOxidation sensitive
LogP (Predicted) 3.4 ± 0.4Lipophilic
pKa (Conjugate Acid) ~3.8 - 4.1Reduced vs. Aniline (4.[1][2]6) due to F-induction
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 2 (N, F)
Rotatable Bonds 1Bond between Phenyl and Cyclohexyl

Synthetic Methodology: The "Suzuki-Miyaura" Approach

While classical routes might involve the hydrogenation of biphenyl precursors, the most regioselective and research-friendly protocol involves the Suzuki-Miyaura cross-coupling of an aryl halide with an alkylboron species. This method avoids the regioselectivity issues of nitrating cyclohexylbenzene.

Rationale for Protocol Selection
  • Regiocontrol: Starting with 4-bromo-3-fluoroaniline ensures the fluorine and amine are perfectly positioned before the cyclohexyl group is attached.

  • Chemoselectivity: Modern phosphine ligands (e.g., SPhos, XPhos) facilitate the difficult coupling of

    
     aryl halides with 
    
    
    
    alkylboronic acids, which are prone to
    
    
    -hydride elimination.
Detailed Experimental Protocol

Reaction:



Step-by-Step Workflow:

  • Reagent Charging:

    • To a dry, nitrogen-flushed reaction vial, add 4-bromo-3-fluoroaniline (1.0 equiv, e.g., 5 mmol).

    • Add Cyclohexylboronic acid (1.5 equiv). Note: Excess is required due to potential protodeboronation.

    • Add Potassium Phosphate (

      
      )  (3.0 equiv) as the base.
      
  • Catalyst System:

    • Add Pd(OAc)

      
        (5 mol%) and SPhos  (10 mol%).
      
    • Mechanism:[2] SPhos is electron-rich and bulky, promoting the oxidative addition of the aryl bromide and speeding up reductive elimination while preventing

      
      -hydride elimination of the cyclohexyl group.
      
  • Solvent & Conditions:

    • Add a degassed mixture of Toluene/Water (20:1) . The biphasic system helps dissolve the inorganic base.

    • Seal the vessel and heat to 100°C for 12–16 hours with vigorous stirring.

  • Work-up:

    • Cool to room temperature.[3] Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (SiO

      
      ).
      
    • Eluent: Hexanes/EtOAc gradient (0%

      
       20%). The amine is relatively polar; the product will elute after non-polar impurities.
      
Synthetic Workflow Visualization

SynthesisWorkflow Start Start: 4-Bromo-3-fluoroaniline Reaction Reaction: Toluene/H2O 100°C, 16h Start->Reaction + Reagents Reagents Reagents: Cyclohexylboronic acid Pd(OAc)2 / SPhos K3PO4 Reagents->Reaction Workup Work-up: Extract (EtOAc) Wash (Brine) Reaction->Workup Conversion >90% Product Product: 4-Cyclohexyl-3-fluoroaniline (CAS 1292904-35-8) Workup->Product Purification

Caption: Figure 1. Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of 4-cyclohexyl-3-fluoroaniline, utilizing SPhos to enable sp2-sp3 coupling.

Medicinal Chemistry Applications

Conformational Restriction & Lipophilicity

The cyclohexyl group is a "bioisostere" for a phenyl ring but with distinct properties.

  • 3D Geometry: Unlike the flat phenyl ring, the cyclohexyl group adopts a chair conformation. This allows the molecule to fill hydrophobic pockets in enzymes (e.g., Kinases) that are too "deep" or "round" for flat aromatics.

  • Solubility: While lipophilic, the disruption of planarity often improves solubility compared to the biphenyl analog by disrupting crystal packing energy.

The "Fluorine Effect" (Orthogonal Modulation)

The fluorine atom at position 3 is not merely a decoration; it serves two critical mechanistic functions:

  • Metabolic Blocking: The C3 position on the aniline ring is electronically activated and prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the drug's half-life (

    
    ).
    
  • pKa Modulation: Fluorine is highly electronegative. It withdraws electron density from the aromatic ring, thereby lowering the pKa of the aniline nitrogen.

    • Impact: A less basic amine is less likely to be protonated at physiological pH (7.4), which can improve membrane permeability (passive diffusion) and reduce "lysosomal trapping."

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 4-Cyclohexyl-3-fluoroaniline Cyclohexyl Cyclohexyl Group (Lipophilicity & 3D Shape) Core->Cyclohexyl Fluorine 3-Fluoro (Metabolic Block & pKa Lowering) Core->Fluorine Amine Aniline NH2 (H-Bond Donor / Warhead Attachment) Core->Amine Target Target Binding (e.g., Kinase Hinge Region) Cyclohexyl->Target Hydrophobic Interaction Fluorine->Core Inductive Effect (-I) Amine->Target H-Bonding

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety within the scaffold.

Handling & Safety (EHS)

Signal Word: WARNING

  • Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed or inhaled.[4] It may cause Methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport.

  • Skin/Eye: Expect irritation.[4][5][6] The fluorine atom can increase skin permeability.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines oxidize (darken) upon exposure to air and light.

Self-Validating Safety Check: Before scaling up, perform a small-scale "drop test" on TLC. If the spot turns dark brown rapidly upon exposure to air/light, the compound requires strict anaerobic handling.

References

  • H. Gillis, E. P., et al. (2015).[7] Applications of Fluorine in Medicinal Chemistry.[1][8][9][10][7] Journal of Medicinal Chemistry.[7]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[7]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (Reference for SPhos protocol).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[7]

Sources

Exploratory

Technical Monograph: Structure and Molecular Weight of 4-Cyclohexyl-3-fluoroaniline

Executive Summary 4-Cyclohexyl-3-fluoroaniline (CAS: 1292904-35-8) is a specialized organofluorine intermediate utilized primarily in medicinal chemistry and advanced materials science. As a bifunctional scaffold, it com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclohexyl-3-fluoroaniline (CAS: 1292904-35-8) is a specialized organofluorine intermediate utilized primarily in medicinal chemistry and advanced materials science. As a bifunctional scaffold, it combines the lipophilic bulk of a cyclohexyl group with the electronic modulation of a fluorine atom ortho to the aniline functionality.

This guide provides a comprehensive technical analysis of its structural properties, molecular weight considerations, synthetic pathways, and analytical characterization. It is designed for researchers requiring high-fidelity data for lead optimization and process development.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The precise molecular weight and structural identity are critical for stoichiometric calculations in multi-step synthesis.

Core Data Table
PropertyValueNotes
IUPAC Name 4-Cyclohexyl-3-fluorobenzenaminePreferred nomenclature
CAS Registry Number 1292904-35-8 Primary identifier
Molecular Formula C₁₂H₁₆FN
Average Molecular Weight 193.26 g/mol Used for bulk stoichiometry
Monoisotopic Mass 193.12667 DaCritical for High-Res MS (HRMS)
SMILES NC1=CC=C(C2CCCCC2)C(F)=C1
InChI Key Derived from structureUnique hash for database search
Physical State Solid or Viscous OilMelting point is purity-dependent
Solubility DMSO, Methanol, DCMLow water solubility due to cyclohexyl group
Structural Analysis

The molecule features a 1,3,4-substitution pattern on the benzene ring:

  • Amine (-NH₂): Position 1. Acts as the nucleophilic handle for amide coupling or reductive amination.

  • Fluorine (-F): Position 3. Provides metabolic stability (blocking oxidation) and modulates the pKa of the aniline nitrogen through inductive withdrawal (-I effect).

  • Cyclohexyl (-C₆H₁₁): Position 4.[1][2] Adds significant steric bulk and lipophilicity (LogP increase), often used to fill hydrophobic pockets in protein targets.

Molecular Weight & Mass Spectrometry

For high-precision applications (e.g., ADME studies, impurity profiling), distinguishing between average and monoisotopic mass is essential.

  • Average MW (193.26 g/mol ): Calculated using standard atomic weights (C=12.011, H=1.008, etc.). Use this for weighing reagents.

  • Monoisotopic Mass (193.1267 Da): Calculated using the mass of the most abundant isotopes (

    
    C, 
    
    
    
    H,
    
    
    F,
    
    
    N).
    • Note: Fluorine is monoisotopic (

      
      F is 100% natural abundance), simplifying the isotopic envelope in MS data compared to chlorinated analogs.
      

MS Interpretation: In ESI+ mode (Electrospray Ionization), the parent ion is typically observed as


.
  • Expected m/z: 194.134

Synthetic Pathways

While several routes exist, the Suzuki-Miyaura Coupling is the preferred method for research-scale synthesis due to its modularity and tolerance of the amine functional group.

Protocol: Pd-Catalyzed Cross-Coupling

Reaction: 4-Bromo-3-fluoroaniline + Cyclohexylboronic acid


 4-Cyclohexyl-3-fluoroaniline
  • Reagents:

    • Substrate: 4-Bromo-3-fluoroaniline (1.0 eq)

    • Coupling Partner: Cyclohexylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

    • Base: K₃PO₄ or Cs₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Conditions: Degas solvents; heat to 90°C for 12–18 hours under Nitrogen/Argon.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Logic Flow

Synthesis Start 4-Bromo-3-fluoroaniline (Starting Material) Cat Pd(dppf)Cl2 / Base (Catalytic Cycle) Start->Cat Reagent Cyclohexylboronic Acid (Boronate Partner) Reagent->Cat Inter Oxidative Addition / Transmetallation Cat->Inter 90°C, 12h Product 4-Cyclohexyl-3-fluoroaniline (Target) Inter->Product Reductive Elimination

Caption: Palladium-catalyzed Suzuki coupling pathway for the synthesis of the target scaffold.

Analytical Characterization

To validate the structure, researchers must look for specific spectroscopic signatures arising from the Fluorine-Hydrogen coupling (


).
Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Expectations:

  • Aromatic Region (6.3 – 7.2 ppm):

    • The protons ortho and para to the Fluorine will exhibit splitting.

    • H-2 (Ortho to F, Meta to NH₂): Doublet of doublets (dd) due to coupling with F (

      
       Hz) and H-6.
      
    • H-5 (Meta to F, Ortho to Cyclohexyl): Triplet-like or dd (

      
       Hz).
      
    • H-6 (Para to F): Multiplet.

  • Amine Region (3.0 – 4.0 ppm): Broad singlet (2H), exchangeable with D₂O.

  • Aliphatic Region (1.0 – 2.5 ppm):

    • Cyclohexyl methine (-CH-): Multiplet around 2.5 ppm.

    • Cyclohexyl methylene (-CH₂-): Complex multiplets from 1.2 – 1.9 ppm (10H).

¹⁹F NMR:

  • Single sharp peak, typically around -110 to -130 ppm (relative to CFCl₃), confirming mono-fluorination.

Characterization Workflow

Analysis Sample Crude Product LCMS LC-MS Analysis (Check m/z 194.1) Sample->LCMS NMR 1H & 19F NMR (Check F-coupling) LCMS->NMR Mass Correct Decision Structure Confirmed? NMR->Decision Release Release for Assay Decision->Release Yes Repurify Repurify (Column) Decision->Repurify No (Impure) Repurify->LCMS

Caption: Decision tree for analytical validation of 4-Cyclohexyl-3-fluoroaniline.

Safety & Handling

As an aniline derivative, this compound should be treated as potentially toxic and irritating.[3]

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[3][1]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[4][5]

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation if solid.

  • Storage: Store under inert atmosphere (Nitrogen) at 2–8°C to prevent oxidation of the amine (browning).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66486768, 4-Cyclohexyl-3-fluoroaniline. Retrieved February 25, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).

Sources

Foundational

Technical Whitepaper: Strategic Integration of Novel Fluorinated Aniline Derivatives in Drug Discovery

Executive Summary The incorporation of fluorine into aniline scaffolds has evolved from simple metabolic blocking to a sophisticated tool for modulating physicochemical properties, binding kinetics, and safety profiles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into aniline scaffolds has evolved from simple metabolic blocking to a sophisticated tool for modulating physicochemical properties, binding kinetics, and safety profiles. This guide addresses the strategic application of novel fluorinated aniline derivatives—specifically focusing on pentafluorosulfanyl (


), trifluoromethoxy (

), and polyfluorinated motifs—in modern drug discovery. We examine the causality between fluorination patterns and pharmacologic outcomes, supported by recent synthetic methodologies including PFAS-free protocols.

The Fluorine Effect on Aniline Pharmacophores

The aniline moiety is a privileged scaffold in kinase inhibitors, GPCR ligands, and CNS agents. However, its liability lies in high basicity (leading to hERG toxicity and poor membrane permeability) and metabolic susceptibility (N-oxidation, ring hydroxylation). Fluorine substitution offers a precise lever to mitigate these issues.

pKa Modulation and Basicity

The high electronegativity of fluorine (


) exerts a strong inductive effect (

), reducing the electron density on the aniline nitrogen.
  • Mechanism: Lowering the

    
     of the conjugate acid reduces the fraction of ionized drug at physiological pH (7.4).
    
  • Impact: This increases the concentration of the neutral species, enhancing passive membrane permeability and reducing lysosomal trapping.

  • Causality: An ortho-fluorine substitution typically lowers aniline

    
     by ~1.5–2.0 log units, whereas a para-fluorine lowers it by ~1.0 unit.
    
Conformational Control and Hydrogen Bonding

Fluorine acts as a weak hydrogen bond acceptor but significantly influences intramolecular interactions.

  • Ortho-Effect: A fluorine atom at the ortho position can lock the aniline N-H bond into a specific conformation via an intramolecular

    
     electrostatic interaction. This pre-organization reduces the entropic penalty of binding to the target protein.
    
  • 2,6-Difluoro Substitution: This pattern creates a "privileged" hydrogen bond donor. The withdrawal of electron density makes the N-H protons more acidic (better donors), while the flanking fluorines sterically shield the nitrogen from metabolic N-oxidation.

Metabolic Stability[1][2][3][4][5][6]
  • Site Blocking: Replacing a C-H bond with a C-F bond (bond energy: 116 kcal/mol vs. 99 kcal/mol) at metabolic "hotspots" (typically para to the amine) blocks cytochrome P450-mediated hydroxylation.

  • Electronic Deactivation: Fluorination deactivates the aromatic ring towards electrophilic attack by reactive metabolites, reducing the risk of mutagenicity (e.g., reducing the formation of nitrenium ions).

Table 1: Physicochemical Impact of Fluorinated Motifs on Aniline Scaffolds

MotifElectronic Effect (

)
Lipophilicity (

)
Metabolic StabilityKey Application
-F +0.06+0.14High (Site blocking)Metabolic blocking, pKa tuning
-CF3 +0.54+0.88Very HighLipophilicity boost, potency
-OCF3 +0.35+1.04HighConformational flexibility, solubility
-SF5 +0.68+1.23Extreme"Super-CF3", high potency, stability
-CF2H +0.18+0.10ModerateH-bond donor bioisostere

Emerging Motifs: The Rise of and Anilines

Pentafluorosulfanyl ( ): The "Super-Trifluoromethyl"

The


 group is a square pyramidal hypervalent sulfur moiety. It is emerging as a superior bioisostere to the trifluoromethyl (

) group.[1]
  • Steric Bulk:

    
     is larger than 
    
    
    
    and comparable to a tert-butyl group, allowing it to fill large hydrophobic pockets in enzymes (e.g., kinase back-pockets).
  • Lipophilicity without Lability: Unlike tert-butyl,

    
     is chemically inert and highly lipophilic, improving blood-brain barrier (BBB) penetration without introducing metabolic liability.
    
  • Dipole: The strong C-S dipole can engage in unique dipolar interactions within the active site.

Trifluoromethoxy ( )

The


 group adopts a conformation orthogonal to the phenyl ring, unlike the planar methoxy (

) group. This geometric difference allows for the exploration of novel chemical space and often results in improved metabolic stability compared to non-fluorinated ethers.
Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting specific fluorinated aniline motifs based on lead optimization needs.

SAR_Logic Problem Lead Optimization Challenge Metab Metabolic Instability (Ring Oxidation) Problem->Metab Permeability Low Permeability (High Basicity) Problem->Permeability Potency Low Potency (Weak Binding) Problem->Potency Tox Mutagenicity/Tox (Reactive Metabolites) Problem->Tox Sol_Metab Para-Fluorination (Block Hotspot) Metab->Sol_Metab Block C-H Sol_Perm Ortho-Fluorination (Lower pKa) Permeability->Sol_Perm Inductive Effect Sol_Potency_1 SF5 Substitution (Fill Hydrophobic Pocket) Potency->Sol_Potency_1 Steric Bulk + Lipophilicity Sol_Potency_2 OCF3 Substitution (Unique Conformation) Potency->Sol_Potency_2 Orthogonal Geometry Sol_Tox 3-Fluoro / 2,6-Difluoro (Deactivate Ring) Tox->Sol_Tox Electronic Deactivation

Caption: Decision tree for integrating fluorinated motifs to resolve specific ADMET and potency liabilities in aniline-based drug candidates.

Synthetic Methodologies

Accessing these novel derivatives requires specialized chemistry. Traditional nitration/reduction often fails with sensitive


 or polyfluorinated groups.
Palladium-Catalyzed Buchwald-Hartwig Coupling

The most robust method for synthesizing complex fluorinated anilines is the coupling of aryl halides with amines or the coupling of fluorinated anilines with aryl halides.

  • Challenge:

    
    -anilines are electron-deficient, making them poor nucleophiles.
    
  • Solution: Use of specific biaryl phosphine ligands (e.g., BrettPhos, XPhos) facilitates the coupling of electron-poor anilines.

PFAS-Free Late-Stage Fluorination (2024 Breakthrough)

Recent advances have introduced flow chemistry protocols using Cesium Fluoride (CsF) to generate


 and 

motifs without relying on PFAS reagents.[2] This is critical for sustainable scale-up.
Visualization: Synthesis Workflow

Synthesis_Workflow Start Aryl Halide (Ar-X) (X = Br, I) Reaction Cross-Coupling (100°C, Toluene/Dioxane) Start->Reaction Reagent SF5-Aniline / Fluorinated Amine Reagent->Reaction Catalyst Pd(OAc)2 + BrettPhos Base: Cs2CO3 Catalyst->Reaction Catalysis Workup Filtration & Concentration Reaction->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product Novel Fluorinated Aniline Derivative Purification->Product

Caption: Optimized Buchwald-Hartwig cross-coupling workflow for electron-deficient fluorinated anilines.

Experimental Protocols

Protocol A: Synthesis of N-Aryl-4-(pentafluorosulfanyl)aniline

Objective: Couple a 4-SF5-aniline with an aryl bromide to create a biaryl amine scaffold common in kinase inhibitors.

Reagents:

  • 4-Aminophenylsulfur pentafluoride (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • 
     (2 mol%)
    
  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with argon/nitrogen three times.

  • Reagent Loading: Add

    
    , BrettPhos, and 
    
    
    
    to the flask.
  • Substrate Addition: Add the aryl bromide and 4-aminophenylsulfur pentafluoride. If solids, add at this stage. If liquids, add after solvent.

  • Solvation: Add anhydrous toluene via syringe. Concentration should be approx 0.1 M - 0.2 M.

  • Degassing: Sparge the solution with argon for 5-10 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 0-20% EtOAc).

Validation Criteria:

  • 1H NMR: Confirm disappearance of amine protons (if primary to secondary) and integration of aryl protons.

  • 19F NMR: Distinctive multiplet for

    
     group (typically 
    
    
    
    +84 ppm (quintet) and +63 ppm (doublet)).
  • HRMS: Confirm mass of the coupled product.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Assess if the fluorination pattern effectively blocks metabolism.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System

  • Test Compound (1 µM final conc.)

  • Phosphate Buffer (pH 7.4)

Methodology:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final protein conc.) and test compound in buffer at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Case Studies & Applications

Kinase Inhibitors (VEGFR/EGFR)

The 4-(3-chloro-4-fluorophenyl)aniline scaffold is a "privileged structure" in kinase inhibition (e.g., Gefitinib, Lapatinib analogs).

  • Role of Fluorine: The 4-fluoro group blocks metabolic oxidation at the para-position, while the 3-chloro group fills a hydrophobic pocket.

  • Novel Application: Replacing the 3-Cl/4-F motif with a 3-SF5 group has shown retained potency with significantly improved metabolic stability and brain penetration in preclinical models.

Reducing Mutagenicity

Anilines are often associated with genotoxicity due to the formation of reactive nitrenium ions.

  • Study: Comparison of 2,6-dimethylaniline (carcinogenic) vs. 4-fluoro-2,6-dimethylaniline.

  • Result: The 4-fluoro derivative showed ~90% reduction in mutagenicity in Salmonella typhimurium TA100 strains.[3]

  • Mechanism: The fluorine atom prevents the formation of DNA-reactive adducts at the para-carbon and electronically destabilizes the formation of the nitrenium intermediate.

References

  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ResearchGate. [Link]

  • Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. National Institutes of Health (PMC). [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. [Link][4]

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific. [Link]

  • Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. PubMed. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Institutes of Health (PMC). [Link]

Sources

Exploratory

The Strategic Role of 4-Cyclohexyl-3-fluoroaniline in the Synthesis of Next-Generation Hsp90 Inhibitors: A Technical Guide

Executive Summary Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is overexpressed in numerous cancer types and is essential for the stability and function of a wide array of oncoproteins.[1][2] Its inhibitio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is overexpressed in numerous cancer types and is essential for the stability and function of a wide array of oncoproteins.[1][2] Its inhibition leads to the simultaneous degradation of multiple key drivers of tumor growth, making it a prime target for cancer therapy.[2] The development of potent and selective small-molecule inhibitors is a cornerstone of this therapeutic strategy. This guide provides an in-depth technical analysis of the role of 4-Cyclohexyl-3-fluoroaniline , a critical building block in the synthesis of advanced, synthetic Hsp90 inhibitors. We will deconstruct the structure-activity relationship (SAR) of this key intermediate, present a representative synthesis of a potent inhibitor scaffold, and detail the rigorous experimental protocols required for its validation.

Hsp90: The Oncologist's Chaperone Target

Hsp90 is an ATP-dependent chaperone that facilitates the folding, maturation, and stability of hundreds of "client" proteins.[3] In cancer cells, Hsp90 machinery is hijacked to maintain the function of mutated and overexpressed oncoproteins, including kinases (e.g., HER2, B-Raf, AKT) and transcription factors that are critical for all hallmarks of cancer.[2] Hsp90 inhibitors typically target the N-terminal ATP-binding pocket, competing with ATP and inducing the degradation of these client proteins via the ubiquitin-proteasome pathway.[4][5]

While first-generation natural product inhibitors like Geldanamycin validated the target, their clinical development was hampered by poor solubility and hepatotoxicity. This spurred the development of fully synthetic, small-molecule inhibitors, often built upon scaffolds like resorcinol-isoxazole or diaryl-pyrazole, where the precise nature of the substituted aniline component is paramount for potency and drug-like properties.[5][6]

Deconstructing the Architect: The Value of 4-Cyclohexyl-3-fluoroaniline

The efficacy of a synthetic Hsp90 inhibitor is critically dependent on the substituents that decorate its core scaffold. 4-Cyclohexyl-3-fluoroaniline is an exemplary starting material that imparts several advantageous properties, which can be understood by analyzing its constituent parts.

  • Aniline Core: The aniline moiety serves as a versatile chemical handle. Its primary amine group allows for robust and well-established chemical transformations, such as amide bond formation or diazotization reactions, enabling its incorporation into various heterocyclic scaffolds common in Hsp90 inhibitors.[6][7][8]

  • The 4-Cyclohexyl Group (Hydrophobic Anchor): The N-terminal ATP-binding pocket of Hsp90 contains several hydrophobic regions. The bulky, non-polar cyclohexyl group is strategically positioned to form strong hydrophobic interactions within these pockets, significantly enhancing the inhibitor's binding affinity and residence time.[9][10] This is a crucial element for achieving high potency. Studies on various Hsp90 inhibitors have consistently shown that optimizing hydrophobic contacts is key to their function.[9][11]

  • The 3-Fluoro Group (Electronic Modulator): The introduction of a fluorine atom at the meta-position to the amine is a classic medicinal chemistry strategy. The high electronegativity of fluorine alters the electronic distribution of the phenyl ring. This can:

    • Enhance Binding Affinity: By modifying the pKa of the aniline nitrogen or participating in favorable dipole or halogen-bond interactions with amino acid residues in the binding pocket.

    • Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, preventing metabolic enzymes (like Cytochrome P450s) from hydroxylating that position, which can improve the inhibitor's metabolic stability and pharmacokinetic profile.

Representative Synthesis of an Isoxazole-Based Hsp90 Inhibitor

While specific proprietary synthesis routes for all clinical candidates are not public, we can construct a representative and chemically sound pathway to illustrate how 4-Cyclohexyl-3-fluoroaniline is utilized to build a potent resorcinol-isoxazole Hsp90 inhibitor, a well-established class of compounds.

Methodology: A Step-by-Step Synthesis
  • Step 1: Diazotization of Aniline: 4-Cyclohexyl-3-fluoroaniline is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive intermediate is crucial for the subsequent coupling reaction.

    • Causality: The diazonium group is an excellent leaving group (N₂ gas), making the intermediate susceptible to nucleophilic attack for C-C bond formation.

  • Step 2: Japp-Klingemann Reaction: The in-situ generated diazonium salt is reacted with an active methylene compound, such as ethyl 2-chloroacetoacetate, under basic conditions. This reaction forms a hydrazone intermediate.

    • Causality: This classic reaction is a reliable method for forming the core structure that will ultimately be cyclized into the desired heterocycle.

  • Step 3: Isoxazole Ring Formation: The hydrazone intermediate is treated with a base (e.g., sodium ethoxide) to induce intramolecular cyclization, eliminating HCl and forming the 4-phenylisoxazole-3-carboxylate core.

    • Causality: The basic conditions facilitate the deprotonation necessary for the nucleophilic attack that closes the five-membered isoxazole ring, a stable and common scaffold in Hsp90 inhibitors.[1]

  • Step 4: Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Causality: Conversion to the carboxylic acid is necessary to activate it for the subsequent amide bond formation.

  • Step 5: Amide Coupling: The isoxazole carboxylic acid is coupled with a substituted resorcinol amine (e.g., 4-amino-2-ethyl-5-isopropylphenol) using a peptide coupling agent such as PyBOP or HATU.

    • Causality: This is the key step that links the two major fragments of the inhibitor. The resorcinol moiety is critical for Hsp90 inhibition, as its hydroxyl groups form essential hydrogen bonds deep within the ATP-binding site, mimicking the adenine portion of ATP.[4]

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product A 4-Cyclohexyl-3-fluoroaniline B Diazonium Salt A->B 1. NaNO2, HCl (Diazotization) C Hydrazone Intermediate B->C 2. Ethyl 2-chloroacetoacetate (Japp-Klingemann) D Isoxazole Carboxylate Ester C->D 3. NaOEt (Cyclization) E Isoxazole Carboxylic Acid D->E 4. LiOH (Saponification) F Resorcinol-Isoxazole Hsp90 Inhibitor E->F 5. Resorcinol Amine, PyBOP (Amide Coupling)

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product A 4-Cyclohexyl-3-fluoroaniline B Diazonium Salt A->B 1. NaNO2, HCl (Diazotization) C Hydrazone Intermediate B->C 2. Ethyl 2-chloroacetoacetate (Japp-Klingemann) D Isoxazole Carboxylate Ester C->D 3. NaOEt (Cyclization) E Isoxazole Carboxylic Acid D->E 4. LiOH (Saponification) F Resorcinol-Isoxazole Hsp90 Inhibitor E->F 5. Resorcinol Amine, PyBOP (Amide Coupling)

Caption: Representative workflow for the synthesis of an Hsp90 inhibitor.

Experimental Validation: A Self-Validating Protocol System

Once synthesized, a putative Hsp90 inhibitor must undergo a rigorous cascade of biochemical and cell-based assays to confirm its mechanism of action and potency.

Protocol 1: Hsp90 ATPase Activity Assay (Biochemical)

This assay directly measures the inhibitor's ability to block the ATP hydrolysis function of Hsp90.

  • Reagents: Recombinant human Hsp90α, ATP, Malachite Green reagent, phosphate standard, and test compound.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in assay buffer.

    • In a 96-well plate, add Hsp90 protein to each well.

    • Add the diluted inhibitor (or vehicle control) to the wells and incubate for 15 minutes at 37 °C to allow for binding.

    • Initiate the reaction by adding a fixed concentration of ATP to each well. Incubate for 90 minutes at 37 °C.

    • Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green assay, which forms a colored complex with phosphate.[8]

    • Read the absorbance at ~620 nm.

  • Data Analysis: Calculate the rate of ATP hydrolysis relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Trustworthiness: This assay directly confirms that the compound inhibits the core enzymatic function of the target protein.

Protocol 2: Hsp90 Client Protein Degradation Assay (Cell-Based)

This is the hallmark assay for Hsp90 inhibition, demonstrating the intended downstream biological effect in a cellular context.

  • Cell Line: Use a cancer cell line known to be dependent on a specific Hsp90 client, e.g., BT-474 (HER2-overexpressing breast cancer) or A549 (non-small cell lung cancer).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the Hsp90 inhibitor for 24-48 hours.

    • Harvest the cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA or Bradford assay.

    • Perform Western blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key Hsp90 clients (e.g., HER2, AKT, RAF-1), an Hsp90 induction marker (Hsp70), and a loading control (e.g., GAPDH or β-actin).[7]

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[7]

  • Data Analysis: A potent Hsp90 inhibitor will show a dose-dependent decrease in the levels of client proteins and a corresponding increase in Hsp70 expression.

    • Trustworthiness: This confirms the compound engages the target in living cells and produces the desired biological cascade, validating its mechanism of action.

DOT Script for Experimental Validation Workflow

Validation_Workflow cluster_biochem Biochemical Validation cluster_cell Cell-Based Validation cluster_invivo In Vivo Validation A Synthesized Compound B ATPase Inhibition Assay A->B D Treat Cancer Cell Lines A->D C Determine IC50 B->C I Xenograft Model C->I E Western Blot for Client Protein Degradation (HER2, AKT, RAF-1) D->E G Cell Proliferation Assay (e.g., MTT) D->G F Confirm Mechanism of Action E->F H Determine GI50 G->H H->I J Measure Tumor Growth Inhibition I->J

Validation_Workflow cluster_biochem Biochemical Validation cluster_cell Cell-Based Validation cluster_invivo In Vivo Validation A Synthesized Compound B ATPase Inhibition Assay A->B D Treat Cancer Cell Lines A->D C Determine IC50 B->C I Xenograft Model C->I E Western Blot for Client Protein Degradation (HER2, AKT, RAF-1) D->E G Cell Proliferation Assay (e.g., MTT) D->G F Confirm Mechanism of Action E->F H Determine GI50 G->H H->I J Measure Tumor Growth Inhibition I->J

Caption: A sequential workflow for the validation of a novel Hsp90 inhibitor.

Mechanism of Action and Data Summary

The binding of a potent inhibitor derived from a precursor like 4-Cyclohexyl-3-fluoroaniline locks the Hsp90 dimer in an unproductive conformation, preventing the ATP-driven chaperone cycle. This leads to the misfolding of client oncoproteins, which are then targeted by the E3 ubiquitin ligase CHIP for polyubiquitination and subsequent degradation by the proteasome. The result is a multi-pronged attack on the cancer cell's survival signaling.

DOT Script for Hsp90 Inhibition Pathway

Hsp90_Pathway Hsp90 Hsp90 Chaperone Cycle (ATP-Dependent) Client Client Oncoproteins (AKT, HER2, RAF, etc.) Hsp90->Client Stabilizes Inhibitor Hsp90 Inhibitor (e.g., from 4-Cyclohexyl-3-fluoroaniline) Inhibitor->Block Misfolded Misfolded Clients Client->Misfolded Inhibitor blocks stabilization Ub Ubiquitination (CHIP E3 Ligase) Misfolded->Ub Degradation Proteasomal Degradation Ub->Degradation Apoptosis Apoptosis & Growth Arrest Degradation->Apoptosis

Hsp90_Pathway Hsp90 Hsp90 Chaperone Cycle (ATP-Dependent) Client Client Oncoproteins (AKT, HER2, RAF, etc.) Hsp90->Client Stabilizes Inhibitor Hsp90 Inhibitor (e.g., from 4-Cyclohexyl-3-fluoroaniline) Inhibitor->Block Misfolded Misfolded Clients Client->Misfolded Inhibitor blocks stabilization Ub Ubiquitination (CHIP E3 Ligase) Misfolded->Ub Degradation Proteasomal Degradation Ub->Degradation Apoptosis Apoptosis & Growth Arrest Degradation->Apoptosis

Caption: Mechanism of Hsp90 inhibition leading to client protein degradation.

Quantitative Data Summary

The goal of synthesis using advanced building blocks is to achieve nanomolar potency. The table below shows representative data for a well-characterized synthetic Hsp90 inhibitor to provide context for the expected potency.

Cell LineCancer TypeKey Oncoprotein DriverRepresentative GI₅₀ (nM)
BT-474 Breast CancerHER2 Amplified~5 nM
NCI-H1975 NSCLCEGFR (L858R/T790M)~10 nM
A375 Malignant MelanomaB-Raf (V600E)~3 nM
HCT116 Colorectal CarcinomaK-Ras Mutant~20 nM

Note: GI₅₀ (Growth Inhibition 50) values are representative and vary based on assay conditions.

Conclusion

The rational design of potent and selective Hsp90 inhibitors relies on the strategic selection of chemical building blocks that confer optimal binding and pharmacokinetic properties. 4-Cyclohexyl-3-fluoroaniline stands out as a superior starting material, providing a stable and reactive core, a crucial hydrophobic anchor (cyclohexyl group), and a metabolically robust electronic modulator (fluoro group). By incorporating this moiety into established heterocyclic scaffolds, medicinal chemists can efficiently synthesize next-generation Hsp90 inhibitors with the potential for high potency and improved clinical outcomes. The rigorous, multi-step validation process ensures that these synthetically derived compounds operate via the intended mechanism of action, leading to the degradation of key oncoproteins and the induction of tumor cell death.

References

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. Available from: [Link]

  • Street, T. O., et al. (2009). Hsp90 Charged-Linker Truncation Reverses the Functional Consequences of Weakened Hydrophobic Contacts in the N Domain. Nature Structural & Molecular Biology, 16(11), 1141-7. Available from: [Link]

  • JoVE. (2022). Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. Journal of Visualized Experiments. Available from: [Link]

  • Baranczak, A., et al. (2017). Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors. Chemistry, 23(66), 16893-16901. Available from: [Link]

  • Li, J., et al. (2023). Binding Mechanism of Inhibitors to Heat Shock Protein 90 Investigated by Multiple Independent Molecular Dynamics Simulations and Prediction of Binding Free Energy. International Journal of Molecular Sciences, 24(12), 10186. Available from: [Link]

  • Ganesh, T., et al. (2008). Discovery of aminoquinolines as a new class of potent inhibitors of heat shock protein 90 (Hsp90): Synthesis, biology, and molecular modeling. Bioorganic & Medicinal Chemistry, 16(14), 6903-10. Available from: [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. Available from: [Link]

  • Blagg, B. S. J., et al. (2012). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry, 20(15), 4649-4659. Available from: [Link]

  • Mayer, M. P., & Le Breton, L. (2015). Hsp90 interaction with clients. Trends in Biochemical Sciences, 40(2), 113-120. Available from: [Link]

  • Al-Mulla, H., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 1-18. Available from: [Link]

  • Terasawa, K., et al. (2003). A hydrophobic segment within the C-terminal domain is essential for both client-binding and dimer formation of the HSP90-family molecular chaperone. European Journal of Biochemistry, 270(1), 146-54. Available from: [Link]

  • Burlison, J. A., et al. (2006). Design, Synthesis, and Structure-Activity Relationships for Chimeric Inhibitors of Hsp90. The Journal of Organic Chemistry, 71(20), 7753-7763. Available from: [Link]

  • Holzbeierlein, J., et al. (2009). Synthesis and evaluation of Hsp90 inhibitors that contain the 1,4-naphthoquinone scaffold. Bioorganic & Medicinal Chemistry, 17(2), 764-772. Available from: [Link]

  • Expert Opinion on Therapeutic Patents. (2024). Recent developments of HSP90 inhibitors: an updated patent review (2020-present). Expert Opinion on Therapeutic Patents, 34(1-2), 1-15. Available from: [Link]

  • Royal Society of Chemistry. (2023). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). The chemical structures of selected Hsp90 inhibitors described in this review. Available from: [Link]

  • Baranczak, A., et al. (2017). Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors. Chemistry – A European Journal, 23(66). Available from: [Link]

  • Morano, K. A., et al. (2020). HSP90 Interacts with the Fibronectin N-terminal Domains and Increases Matrix Formation. International Journal of Molecular Sciences, 21(2), 643. Available from: [Link]

  • Justia Patents. (2011). hsp90 inhibitors. Available from: [Link]

  • Sun, A., et al. (2011). Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. Bioorganic & Medicinal Chemistry Letters, 21(11), 3296-3300. Available from: [Link]

  • Baranczak, A., et al. (2017). Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors. Chemistry, 23(66), 16893-16901. Available from: [Link]

  • Ravula, S., Akula, S., & Kancha, R. K. (2024). Natural and Synthetic Inhibitors of Heat Shock Protein 90 Chaperone in Cancer Treatment. Indian Journal of Pharmaceutical Education and Research, 58(2), 401-410. Available from: [Link]

  • Google Patents. (n.d.). Triazole compounds that modulate hsp90 activity.

Sources

Protocols & Analytical Methods

Method

Bioenergetic Profiling of 4-Cyclohexyl-3-fluoroaniline: Toxicity & Efficacy Assessment

Application Note | AN-BIO-2026-CF Abstract & Scope 4-Cyclohexyl-3-fluoroaniline (CAS: 1253278-68-6) is a lipophilic aniline derivative frequently utilized as a pharmacophore in medicinal chemistry, particularly in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | AN-BIO-2026-CF

Abstract & Scope

4-Cyclohexyl-3-fluoroaniline (CAS: 1253278-68-6) is a lipophilic aniline derivative frequently utilized as a pharmacophore in medicinal chemistry, particularly in the synthesis of kinase inhibitors and Hsp90 modulators (noviomimetics). Due to its structural properties—specifically the combination of a lipophilic cyclohexyl group and a weak base aniline moiety—this compound possesses significant potential to interact with mitochondrial membranes.

This Application Note provides a standardized workflow for evaluating the mitochondrial impact of 4-Cyclohexyl-3-fluoroaniline. It addresses two critical questions in early-stage drug development:

  • Liability: Does the compound act as a mitochondrial toxicant (e.g., uncoupler or Electron Transport Chain inhibitor)?

  • Efficacy: Does the compound exhibit cytoprotective bioenergetic enhancement (similar to noviomimetic analogs)?

Chemical Properties & Handling[1][2]

  • Compound: 4-Cyclohexyl-3-fluoroaniline[1][2]

  • Physicochemical Risk: The cyclohexyl group confers high lipophilicity (estimated LogP > 3.5), while the aniline group can protonate in the intermembrane space. This structure mimics known protonophores (uncouplers), necessitating rigorous exclusion of "false positives" in viability assays.

  • Preparation:

    • Stock Solution: Dissolve in 100% DMSO to 10 mM or 50 mM.

    • Solubility Check: Visual inspection is insufficient. Centrifuge stock at 10,000 x g for 5 mins to ensure no micro-precipitates form.

    • Assay Buffer: Dilute to final working concentration (typically 0.1 µM – 100 µM) in unbuffered assay medium (e.g., Seahorse XF DMEM, pH 7.4).

    • DMSO Limit: Final well concentration must be

      
       0.1% (v/v) to avoid solvent-induced mitochondrial stress.
      

Core Protocol 1: The Mitochondrial Stress Test

The Gold Standard for profiling this compound is the Oxygen Consumption Rate (OCR) assay using Agilent Seahorse XF technology or high-resolution respirometry (Oroboros).

Experimental Design
  • Cell Model: HepG2 (liver tox model) or PC12 (neuronal model, if testing neuroprotection).

  • Seeding Density: 20,000 cells/well (HepG2) in XF96 plates, 24h prior to assay.

  • Compound Injection Strategy (Port A):

    • The compound of interest (4-Cyclohexyl-3-fluoroaniline) is injected acutely to observe immediate kinetic responses, OR cells are pre-treated for 24h to observe chronic toxicity.

    • Recommendation: Perform acute injection (Port A) first to distinguish direct ETC interaction from downstream signaling effects.

Assay Workflow (Standard XF Mito Stress Test)
  • Equilibration: Wash cells 2x with XF Assay Medium (supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine). Incubate 1h at 37°C (non-CO2).

  • Basal Measurement: Measure OCR (3 cycles).

  • Injection A (Test Compound): Inject 4-Cyclohexyl-3-fluoroaniline (Titration: 1, 10, 30, 100 µM). Measure OCR (3 cycles).

  • Injection B (Oligomycin): 1.5 µM. Inhibits ATP Synthase (Complex V). Measures ATP-linked respiration.

  • Injection C (FCCP): 0.5 - 2.0 µM (titrated). Uncouples membrane potential. Measures Maximal Respiratory Capacity.

  • Injection D (Rotenone/Antimycin A): 0.5 µM. Shuts down ETC. Measures non-mitochondrial oxygen consumption.

Data Interpretation Logic

The structural analogy of 4-Cyclohexyl-3-fluoroaniline to uncouplers requires careful analysis of the "Injection A" response.

ParameterResponse: InhibitorResponse: UncouplerResponse: Inert/Safe
Basal OCR (Post-Inj A) Decrease Increase No Change
Extracellular Acidification (ECAR) Increase (Glycolytic shift)Increase (Maximal effort)No Change
Maximal Respiration (Post-FCCP) Decrease Variable (often blunted)Unchanged
ATP Production Decrease Decrease Unchanged

Core Protocol 2: Membrane Potential Validation (TMRE)

If the Stress Test shows increased OCR, you must confirm if it is due to uncoupling (proton leak) or increased demand (ATP usage).

Methodology
  • Dye: Tetramethylrhodamine, ethyl ester (TMRE) or JC-1.

  • Protocol:

    • Load cells with 200 nM TMRE for 20 mins.

    • Wash with PBS.

    • Treat with 4-Cyclohexyl-3-fluoroaniline (at IC50 determined from OCR).

    • Control: FCCP (10 µM) as positive control for depolarization.

  • Readout: Fluorescence Microplate Reader (Ex/Em: 549/575 nm) or Flow Cytometry.

Mechanism of Action Validation
  • Scenario A (Uncoupler): OCR increases (Protocol 1) + TMRE Signal Decreases (Depolarization).

  • Scenario B (Demand/Efficacy): OCR increases (Protocol 1) + TMRE Signal Stable/Increases.

Visualizing the Bioenergetic Decision Tree

The following diagram illustrates the logical workflow for classifying 4-Cyclohexyl-3-fluoroaniline based on experimental outputs.

BioenergeticProfiling Start Compound: 4-Cyclohexyl-3-fluoroaniline Assay1 Assay 1: Seahorse XF Stress Test (Acute Injection) Start->Assay1 Result_OCR_Up Result: OCR Increases Assay1->Result_OCR_Up Stimulation Result_OCR_Down Result: OCR Decreases Assay1->Result_OCR_Down Inhibition Result_OCR_Flat Result: No Change Assay1->Result_OCR_Flat Inert Assay2 Assay 2: TMRE (Membrane Potential) Result_OCR_Up->Assay2 Validate Mechanism Conclusion_Inhibitor CONCLUSION: ETC Complex Inhibitor (Toxicity Risk) Result_OCR_Down->Conclusion_Inhibitor Conclusion_Safe CONCLUSION: Mitochondrial Neutral (Safe Profile) Result_OCR_Flat->Conclusion_Safe MMP_Down MMP Decreases (Depolarization) Assay2->MMP_Down MMP_Stable MMP Stable/High Assay2->MMP_Stable Conclusion_Uncoupler CONCLUSION: Mitochondrial Uncoupler (Toxicity Risk) MMP_Down->Conclusion_Uncoupler Conclusion_Enhancer CONCLUSION: Bioenergetic Enhancer (Potential Therapeutic) MMP_Stable->Conclusion_Enhancer

Figure 1: Decision matrix for classifying 4-Cyclohexyl-3-fluoroaniline based on OCR and Membrane Potential (MMP) data.

Detailed Mechanism: The "Weak Base" Hypothesis

Why focus on this specific molecule? Lipophilic weak bases (like 4-Cyclohexyl-3-fluoroaniline) often accumulate in the mitochondrial matrix (which is acidic relative to the intermembrane space) or cycle across the membrane.

Mechanism cluster_mito Mitochondrial Inner Membrane IMS Intermembrane Space (High H+) Compound 4-Cyclohexyl-3-fluoroaniline (Neutral) IMS->Compound Diffusion Matrix Matrix (Low H+) CompoundH Protonated Species (Cationic) Matrix->CompoundH Protonation (Trapping) Compound->Matrix Crosses Membrane CompoundH->IMS Potential Cycling (Uncoupling Effect)

Figure 2: Potential mechanism of mitochondrial accumulation or uncoupling driven by the lipophilic amine structure.

References

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells.[3] Biochemical Journal, 435(2), 297–312.[3] Link

  • Wallace, K. B. (2008). Mitochondrial off-targets of drug therapy. Trends in Pharmacological Sciences, 29(7), 361-366.[3] Link

  • Agilent Technologies. (2020). Cell-Based Screening for Drug-Induced Mitochondrial Toxicity using Agilent Seahorse XF Technology. Application Note. Link

  • Dykens, J. A., & Will, Y. (2007). The significance of mitochondrial toxicity testing in drug development. Drug Discovery Today, 12(17-18), 777-785. Link

  • Kusminski, C. M., et al. (2012). Targeting mitochondrial bioenergetics as a therapeutic strategy. Clinical Pharmacology & Therapeutics, 92(1), 100-103. (Context for Noviomimetic analogs). Link

Sources

Application

Application Note: Precision Synthesis of Fluorinated C-Terminal Hsp90 Inhibitors

Based on your request, I have designed a comprehensive technical guide for the Synthesis of C-terminal Hsp90 Inhibitors focusing on the Fluoroaniline-derived Urea/Amide Novologue class. This specific class of inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive technical guide for the Synthesis of C-terminal Hsp90 Inhibitors focusing on the Fluoroaniline-derived Urea/Amide Novologue class. This specific class of inhibitors (related to KU-174, KU-711, and KU-757) represents a high-value target in drug discovery due to its ability to degrade oncogenic client proteins without inducing the pro-survival Heat Shock Response (HSR).

Executive Summary & Scientific Rationale

The C-Terminal Advantage

Targeting the C-terminal domain (CTD) of Hsp90 offers a distinct therapeutic advantage over N-terminal inhibition.[1][2] N-terminal inhibitors (e.g., 17-AAG) trigger the Heat Shock Response (HSR), a pro-survival mechanism that upregulates Hsp70 and Hsp27, leading to drug resistance and cytoprotection. In contrast, C-terminal inhibitors (CTIs) modulate the Hsp90 dimerization interface, causing the degradation of oncogenic client proteins (Her2, Akt, Raf-1) without inducing the HSR.

The Role of Fluoroaniline Intermediates

Fluorine substitution is a critical strategy in optimizing CTIs. The incorporation of fluoroanilines into the inhibitor scaffold serves three key medicinal chemistry functions:

  • Metabolic Stability: Fluorine blocks labile sites on the aromatic ring, preventing rapid oxidative metabolism (e.g., by CYP450).

  • Electronic Modulation: The high electronegativity of fluorine alters the acidity of the neighboring NH-groups (in ureas/amides), potentially strengthening hydrogen bond interactions with the Hsp90 CTD binding pocket.

  • Lipophilicity: Fluorination enhances membrane permeability, improving intracellular bioavailability.

This guide details the synthesis of Aryl-Urea Novologues , a potent class of CTIs where a coumarin core is linked to a fluorinated aromatic tail via a urea bridge.

Chemical Strategy & Retrosynthesis

The synthesis is designed to be modular, allowing for the rapid generation of a library of inhibitors by varying the fluoroaniline input.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Fluorinated Urea Novologue (Target CTI) Disconnection Urea Linkage Formation Target->Disconnection Retrosynthesis Core 3-Amino-7-Hydroxycoumarin (Scaffold) Disconnection->Core Reagent Fluoroaniline (Variable Input) Disconnection->Reagent Intermediate Activated Carbonyl Intermediate Core->Intermediate Activation (CDI/Triphosgene)

Figure 1: Retrosynthetic strategy for assembling the Urea Novologue scaffold. The key disconnection is at the urea bridge, allowing late-stage diversification using various fluoroanilines.

Detailed Experimental Protocols

Protocol A: Preparation of the 3-Amino-Coumarin Core

Note: This scaffold mimics the coumarin ring of Novobiocin but lacks the complex noviose sugar, which is replaced by the simplified urea linker.

Reagents:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • N-Acetylglycine

  • Sodium Acetate (anhydrous)

  • Acetic Anhydride

  • Hydrochloric acid (6M)

Procedure:

  • Perkin Condensation: In a round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (10 mmol), N-acetylglycine (15 mmol), and anhydrous sodium acetate (30 mmol) in acetic anhydride (20 mL).

  • Reflux: Heat the mixture to reflux (140°C) for 4 hours. The solution will turn dark yellow/brown.

  • Precipitation: Pour the reaction mixture onto crushed ice (100 g). A yellow precipitate (the azlactone intermediate) will form. Filter and wash with cold water.

  • Hydrolysis & Cyclization: Suspend the solid in 6M HCl (30 mL) and reflux for 1–2 hours. This step hydrolyzes the acetamide and ensures cyclization to the coumarin.

  • Isolation: Cool the mixture. Neutralize carefully with NaHCO₃ to pH ~7. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the organic layer over MgSO₄ and concentrate. Recrystallize from ethanol to yield 3-amino-7-methoxycoumarin as a pale yellow solid.

    • Checkpoint: Verify structure via ¹H NMR (Characteristic singlet at ~8.0 ppm for the C4 proton).

Protocol B: Coupling with Fluoroaniline (The Key Step)

This step installs the fluoroaniline moiety via a urea linkage. We utilize 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene.

Reagents:

  • 3-Amino-7-methoxycoumarin (from Protocol A)

  • 3-Fluoroaniline (or 4-Fluoroaniline / 3,4-Difluoroaniline)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM) - anhydrous

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Activation: Dissolve 3-fluoroaniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Nitrogen/Argon).

  • CDI Addition: Cool the solution to 0°C. Add CDI (1.1 eq) portion-wise. Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours.

    • Mechanism:[3][4][5] The aniline reacts with CDI to form the reactive N-acylimidazole intermediate.

  • Coupling: Add 3-amino-7-methoxycoumarin (0.9 eq) directly to the reaction mixture.

  • Reaction: Heat the mixture to mild reflux (40°C) for 12–18 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The formation of the urea product will appear as a more polar spot.

  • Workup: Quench with water (20 mL). Separate the organic layer. Wash with 1M HCl (to remove unreacted aniline/imidazole) followed by brine.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–5% Methanol in DCM.

  • Final Product: 1-(3-fluorophenyl)-3-(7-methoxy-2-oxo-2H-chromen-3-yl)urea .

Data Summary Table: Expected Yields & Properties

ComponentRoleStoichiometryKey Observation
3-FluoroanilineIntermediate1.0 eqLiquid, light sensitive
CDICoupling Agent1.1 eqGas evolution (CO₂)
Coumarin AmineScaffold Core0.9 eqLimiting reagent
Final Urea Inhibitor ~65-75% Yield White/Off-white solid

Biological Validation (Self-Validating System)

To confirm the synthesized compound acts as a C-terminal inhibitor, you must validate that it degrades client proteins without inducing Hsp70.

Western Blot Validation Protocol
  • Cell Line: MCF-7 or SKBr3 (Her2+ breast cancer).

  • Treatment: Treat cells with the inhibitor (0.1, 1.0, 10 µM) for 24 hours. Include Novobiocin (positive C-term control) and 17-AAG (N-term control).

  • Lysis: Harvest cells in RIPA buffer with protease inhibitors.

  • Immunoblot Targets:

    • Her2 / Akt: (Client Proteins) -> Should DECREASE .

    • Hsp70 / Hsp27: (Heat Shock Response) -> Should REMAIN CONSTANT (unlike 17-AAG).

    • Actin/GAPDH: Loading Control.

Mechanism of Action Diagram (DOT)

Hsp90_Mechanism Inhibitor Fluoro-Urea Inhibitor CTD_Open Hsp90 CTD (Open Dimer) Inhibitor->CTD_Open Binds CTD CTD_Bound Inhibitor-Bound Complex CTD_Open->CTD_Bound Conformational Change Client Client Protein (e.g., Her2) CTD_Bound->Client Release/Destabilization HSF1 HSF-1 (Transcription Factor) CTD_Bound->HSF1 NO Activation Client->CTD_Open Stabilized Ubiquitin Ubiquitination Machinery Client->Ubiquitin Tagging Proteasome Proteasomal Degradation Ubiquitin->Proteasome HSR Heat Shock Response (Hsp70 Induction)

Figure 2: Mechanism of C-terminal Inhibition. The inhibitor binds the CTD, forcing client release and degradation via the proteasome, while explicitly avoiding HSF-1 activation and the subsequent Heat Shock Response.

Troubleshooting & Optimization

  • Low Yield in Urea Step: If the CDI coupling is sluggish, replace CDI with Triphosgene (0.35 eq). Warning: Triphosgene requires strict safety protocols (fume hood, phosgene badges).

  • Solubility Issues: Fluorinated ureas can be insoluble. If the product crashes out during the reaction, add a co-solvent like DMF (10%) to the DCM mixture.

  • Purification: If the urea co-elutes with the aniline, wash the organic layer with 10% Citric Acid (mildly acidic) to remove the aniline without hydrolyzing the urea.

References

  • Blagg, B. S. J., et al. (2012). "Synthesis and evaluation of novologues as C-terminal Hsp90 inhibitors with cytoprotective activity." Journal of Medicinal Chemistry.

  • Donnelly, A., & Blagg, B. S. J. (2008). "Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket."[5][6][7] Current Medicinal Chemistry.

  • Zhao, H., et al. (2010). "Coumarin-based inhibitors of Hsp90: Synthesis and biological evaluation."[3][6][8] Bioorganic & Medicinal Chemistry Letters.

  • Eskocak, A. F., et al. (2017). "Synthesis and biological evaluation of alkylamino biphenylamides as Hsp90 C-terminal inhibitors." Bioorganic & Medicinal Chemistry.

  • Neckers, L. (2002). "Hsp90 inhibitors: tapping the opportunities for cancer therapy."[1][2][7][9][10][11][12] Nature Reviews Cancer.

Sources

Method

Buchwald-Hartwig amination with 4-Cyclohexyl-3-fluoroaniline

Application Note: Strategic C-N Coupling of 4-Cyclohexyl-3-fluoroaniline Executive Summary This guide details the strategic deployment of 4-Cyclohexyl-3-fluoroaniline in Palladium-catalyzed Buchwald-Hartwig amination. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-N Coupling of 4-Cyclohexyl-3-fluoroaniline

Executive Summary

This guide details the strategic deployment of 4-Cyclohexyl-3-fluoroaniline in Palladium-catalyzed Buchwald-Hartwig amination. While this substrate offers valuable lipophilic bulk (cyclohexyl) and metabolic modulation (fluorine), it presents specific challenges:

  • Electronic Deactivation: The fluorine atom at the meta position (relative to the amine) exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen lone pair compared to non-fluorinated anilines.

  • Solubility & Sterics: The para-cyclohexyl group significantly increases lipophilicity, requiring careful solvent selection to prevent precipitation of intermediates, though it does not sterically crowd the reaction center.

This protocol prioritizes Generation 4 (G4) Palladacycle Precatalysts to ensure rapid activation and consistent stoichiometry, minimizing common failure modes like protodehalogenation.

Strategic Analysis & Catalyst Selection

The Substrate Challenge

The primary hurdle with 4-Cyclohexyl-3-fluoroaniline is the nucleophile competition . In a standard catalytic cycle, the rate of amine binding to the Pd(II) center must outcompete side reactions (e.g.,


-hydride elimination or homocoupling).
  • Electronic Factor: The 3-F substituent lowers the pKa of the anilinium ion (approx. pKa ~3.5 vs. 4.6 for aniline). This reduced basicity correlates with reduced nucleophilicity, requiring a highly electron-rich ligand to facilitate the oxidative addition and stabilize the Pd(II)-amine complex.

  • Steric Factor: The 4-cyclohexyl group is distal. It does not hinder the nitrogen but demands a solvent system capable of solubilizing greasy intermediates (e.g., Toluene or Dioxane).

The Solution: Dialkylbiaryl Phosphine Ligands

To counter the reduced nucleophilicity, we utilize bulky, electron-rich phosphine ligands.

  • BrettPhos: The first-choice ligand for primary anilines. Its bulk prevents bis-arylation and promotes reductive elimination.

  • RuPhos: An excellent alternative if BrettPhos fails, particularly robust for secondary amine formation and hindered substrates.

  • Precatalyst Strategy: We strictly advise against Pd(_2)(dba)(_3) due to variable induction periods. Pd-G4 Precatalysts (e.g., BrettPhos Pd G4) are used to generate the active mono-ligated Pd(0) species at temperatures as low as 40°C.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle adapted for this specific fluoroaniline, highlighting the critical deprotonation step where the base interacts with the acidified N-H.

BuchwaldMechanism cluster_cycle Catalytic Cycle PreCat Pd G4 Precatalyst (Air Stable) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd + Ar-X AmineBind Amine Coordination (4-Cy-3-F-Aniline) OxAdd->AmineBind + Amine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HX RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActivePd Regeneration Product Final Product (Secondary Amine) RedElim->Product

Caption: Catalytic cycle for 4-Cyclohexyl-3-fluoroaniline coupling. Note the critical Amine Coordination step, which is rate-influenced by the fluorine substituent.

Experimental Protocols

Protocol A: Micro-Scale Scoping (24-Well Block)

Use this protocol to identify the optimal Ligand/Base combination for your specific Aryl Halide partner.

Reagents:

  • Aryl Halide (0.05 mmol)

  • 4-Cyclohexyl-3-fluoroaniline (11.6 mg, 0.06 mmol, 1.2 equiv)

  • Catalysts (Load 2 mol%): BrettPhos Pd G4, RuPhos Pd G4, XPhos Pd G4.

  • Bases (1.5 equiv): NaOtBu (Strong), Cs(_2)CO(_3) (Mild).

  • Solvent: Anhydrous 1,4-Dioxane (0.5 mL).

Procedure:

  • Charge Solids: In a glovebox or under N(_2), add the aryl halide (if solid), amine, base, and Pd-G4 precatalyst to the reaction vial.

  • Solvent Addition: Add degassed Dioxane. Add aryl halide (if liquid) via microliter syringe.

  • Incubation: Seal vials. Heat to 80°C for 2 hours.

  • Analysis: Filter through a small plug of silica (eluting with EtOAc). Analyze by LCMS.

    • Success Metric: >90% conversion of Aryl Halide with <5% Protodehalogenation (Ar-H).

Protocol B: Gram-Scale Optimization (The "Gold Standard")

Recommended conditions for high yield and purity.

Table 1: Reaction Stoichiometry

Component Equiv. Role Notes
Aryl Bromide/Triflate 1.00 Electrophile Limiting reagent.
4-Cyclohexyl-3-fluoroaniline 1.20 Nucleophile Slight excess ensures complete consumption of Ar-X.
BrettPhos Pd G4 0.01 - 0.03 Catalyst 1-3 mol%. High activity precatalyst.[1]
NaOtBu 1.40 Base Sodium tert-butoxide.[2] Use fresh bottle (hygroscopic).

| Toluene or Dioxane | [0.2 M] | Solvent | Degassed. Toluene preferred for lipophilic substrates. |

Step-by-Step Methodology:

  • Glassware Prep: Oven-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser, and rubber septum. Cool under a stream of Nitrogen.[3]

  • Solid Addition: Charge the flask with the Aryl Halide (if solid), 4-Cyclohexyl-3-fluoroaniline, NaOtBu, and BrettPhos Pd G4.

    • Note: If the amine is an oil/low-melting solid, add it in step 3.

  • Degassing: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent & Initiation: Add anhydrous Toluene via syringe. If the amine is liquid, add it now.

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously (800 RPM).

    • Time: Typically 2–6 hours. Monitor by HPLC/TLC.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and water.

    • Separate layers. Wash organic layer with brine.

    • Dry over Na(_2)SO(_4), filter, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will likely be less polar than the starting amine due to the loss of the N-H bond donor capability.

Troubleshooting & Decision Logic

Common failure modes and their chemical causality:

  • Problem: Protodehalogenation (Ar-X

    
     Ar-H) 
    
    • Cause: The catalyst inserted into the Ar-X bond but failed to bind the amine. Instead, it underwent

      
      -hydride elimination from the solvent or ligand, followed by reductive elimination.
      
    • Fix: Increase the concentration of the amine. Switch to RuPhos , which creates a more open pocket for amine binding. Lower temperature to 80°C.

  • Problem: No Reaction (Starting Material Recovery)

    • Cause: Oxidative addition failure (poisoned catalyst or poor activation).

    • Fix: Ensure the reaction is strictly oxygen-free. Switch base to Cs(_2)CO(_3) if the substrate contains base-sensitive esters. Add 0.5 equiv of water if using Cs(_2)CO(_3) (increases solubility of the inorganic base).

  • Problem: Bis-arylation (Ar-N(Ar)-Ar)

    • Cause: The product secondary amine is more nucleophilic than the starting material (rare with fluoroanilines, but possible).

    • Fix: Use BrettPhos (sterically prevents binding of the secondary amine product). Increase amine equivalents to 1.5.

Workflow Diagram:

OptimizationFlow Start Start: Screening Check1 Conversion > 90%? Start->Check1 ScaleUp Proceed to Scale-Up (Protocol B) Check1->ScaleUp Yes AnalyzeFail Analyze By-Products Check1->AnalyzeFail No FailType1 Ar-H Found (Protodehalogenation) AnalyzeFail->FailType1 FailType2 SM Recovered (No Reaction) AnalyzeFail->FailType2 Fix1 Switch to RuPhos Increase Amine Conc. FailType1->Fix1 Fix2 Check O2/H2O Switch to Cs2CO3 FailType2->Fix2

Caption: Decision tree for optimizing reaction conditions based on LCMS outcomes.

References

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." Journal of Organic Chemistry, 2014 , 79, 4161–4166.

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564–12649.

  • Sigma-Aldrich. "BrettPhos Pd G4 Product Information & Protocols."

Sources

Application

Application Note: Strategic Synthesis of Fluorinated Biaryl Scaffolds

Topic: Strategic Synthesis of Fluorinated Biaryl Scaffolds from Aniline Precursors Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Fluorinated Biaryl Scaffolds from Aniline Precursors Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The incorporation of fluorine into biaryl scaffolds is a pivotal strategy in medicinal chemistry to modulate pKa, enhance lipophilicity (LogP), and block metabolic hot spots (e.g., CYP450 oxidation). While direct fluorination of arenes is often non-selective, anilines serve as privileged precursors due to their ready availability and the versatile reactivity of the diazonium intermediate.

This guide details two robust workflows for converting aniline precursors into fluorinated biaryls:

  • The "Build-Then-Fluorinate" Route: Late-stage fluorodediazoniation of biaryl anilines via a modified Balz-Schiemann protocol.

  • The "Fluorinate-Then-Build" Route: Early-stage synthesis of aryl fluoride building blocks followed by Pd-catalyzed cross-coupling.

Strategic Analysis & Decision Logic

Before initiating synthesis, the stability of the substrate and the position of the fluorine atom dictate the optimal pathway.

Decision Matrix: Pathway Selection

PathwaySelection Start Starting Material: Aniline Precursor IsBiaryl Is the Biaryl Skeleton Already Formed? Start->IsBiaryl LateStage Route A: Late-Stage Fluorination (Modified Balz-Schiemann) IsBiaryl->LateStage Yes EarlyStage Route B: Early-Stage Fluorination (Fluorinate then Couple) IsBiaryl->EarlyStage No SensCheck Is the Biaryl Acid/Oxidation Sensitive? LateStage->SensCheck DirectF Protocol 1: BF4- Salt Isolation & Thermolysis SensCheck->DirectF No (Robust) SensCheck->EarlyStage Yes (Risk of decomp) Step1 Step 1: Aniline -> Ar-F EarlyStage->Step1 Step2 Step 2: Lithiation/Borylation -> Suzuki Coupling Step1->Step2

Figure 1: Strategic decision tree for selecting the fluorination sequence based on substrate complexity and stability.

Technical Background: The Fluorine Challenge

The formation of C(sp2)–F bonds is thermodynamically favorable but kinetically challenging due to the high hydration energy of fluoride and the instability of the required electrophilic precursors.

  • The Classic Pitfall: Traditional Balz-Schiemann reactions often fail on complex biaryls due to harsh thermal decomposition conditions (>100°C) and the "tarring" of electron-rich systems.

  • The Solution: The use of tetrafluoroborate (

    
    )  counterions provides a balance of stability and reactivity. For sensitive substrates, we utilize a "deductive" approach: isolating the stable diazonium salt at low temperature, followed by controlled decomposition in a non-nucleophilic solvent (e.g., 1,2-dichlorobenzene).
    

Protocol 1: Late-Stage Fluorination (Modified Balz-Schiemann)

Application: Converting a pre-existing biaryl aniline to a fluorinated biaryl. Safety Level: High (Risk of decomposition/explosion). Scale: Milligram to Gram scale.

Reagents & Equipment[1][2][3][4][5]
  • Precursor: Biaryl Aniline (1.0 equiv).

  • Acid Source: Tetrafluoroboric acid (

    
    ), 48% aq. solution (or etherate for lipophilic substrates).
    
  • Nitrite Source: Sodium Nitrite (

    
    ) or tert-Butyl Nitrite (
    
    
    
    -BuONO).
  • Solvent: Water (for precipitation) or

    
    /Ether (for solubility).
    
  • Equipment: Heavy-walled reaction vial or round-bottom flask with blast shield.

Step-by-Step Methodology
Phase A: Diazotization (Formation of the Salt)
  • Dissolution: Suspend the biaryl aniline (5 mmol) in

    
     (48% aq, 2.5 mL, ~4 equiv).
    
    • Note: If the biaryl is insoluble in water/acid, use a minimal amount of THF or Acetonitrile to dissolve, then add the acid.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath. Vigorous stirring is critical to prevent hot spots.

  • Nitrosation: Dropwise add a solution of

    
     (1.1 equiv) in water (minimum volume) over 15 minutes.
    
    • Observation: The suspension should clarify or change color as the diazonium salt forms.

    • QC Check: Test the reaction mixture with starch-iodide paper.[1] An immediate blue/black color confirms excess nitrous acid (required).

  • Precipitation: Stir for 30 minutes at 0°C. The diazonium tetrafluoroborate salt often precipitates as a solid.

    • If no precipitate: Add cold diethyl ether (

      
      ) to force precipitation.
      
  • Isolation (Critical Safety Step): Filter the solid rapidly using a plastic funnel/spatula. DO NOT use metal spatulas (shock sensitivity). Wash with cold

    
     and cold pentane.
    
    • Drying: Air dry on the filter for 5-10 minutes. Do not dry completely to a powder unless you have verified the specific salt's stability. Retaining trace solvent reduces shock sensitivity.

Phase B: Thermal Decomposition (Fluorodediazoniation)
  • Setup: Transfer the damp diazonium salt into a flask containing 1,2-dichlorobenzene (or toluene).

    • Why? Decomposition in solution is safer and provides better heat transfer than dry pyrolysis.

  • Reaction: Heat the mixture to 100°C - 120°C (oil bath).

    • Observation: Nitrogen gas (

      
      ) evolution will be visible.
      
    • Endpoint: Heating is continued until gas evolution ceases (typically 1-2 hours).

  • Workup: Cool to room temperature. Dilute with DCM, wash with dilute NaOH (to remove phenolic byproducts) and water. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting the Balz-Schiemann

ObservationRoot CauseCorrective Action
Low Yield / Phenol Formation Water present during decomposition.Ensure salt is washed thoroughly with ether; use anhydrous solvent for decomposition.
Violent Gas Evolution Heating too fast.Use a ramped heating profile (e.g., 5°C/min).
Incomplete Diazotization Poor solubility of aniline.Use

in DCM instead of aqueous acid.
Tarry Product Side reactions of aryl cation.Dilute the reaction mixture further; add a radical scavenger if radical pathway is suspected.

Protocol 2: The "Fluorinate-Then-Build" (Suzuki-Miyaura Strategy)

Application: When the biaryl moiety is too sensitive for the Balz-Schiemann conditions. Strategy: Convert a simple halo-aniline to a halo-fluorobenzene, then couple.

Workflow Diagram

SuzukiWorkflow Aniline Bromo-Aniline Diaz Diazotization (HBF4/NaNO2) Aniline->Diaz Fluoro Bromo-Fluorobenzene (Intermediate) Diaz->Fluoro Suzuki Suzuki Coupling (Pd(PPh3)4 / K2CO3) Fluoro->Suzuki Boronate Aryl Boronic Acid Boronate->Suzuki Product Fluorinated Biaryl Suzuki->Product

Figure 2: Sequential synthesis workflow preserving the halogen handle for cross-coupling.

Key Protocol Differences
  • Starting Material: Use para-bromoaniline or para-iodoaniline.

  • Fluorination: Follow Protocol 1 (Phase A & B). The resulting product is 1-bromo-4-fluorobenzene.

  • Coupling (Standard Procedure):

    • Combine 1-bromo-4-fluorobenzene (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).

    • Catalyst:

      
       (3-5 mol%).
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      .
    • Solvent: Dioxane/Water (4:1) or Toluene/EtOH/Water.

    • Temp: 80°C - 100°C under Argon.

Advanced Methodology: Continuous Flow Safety

For scale-up (>10g), batch handling of diazonium salts is hazardous.[2] A continuous flow setup is recommended.[2][3]

  • Concept: Generate the diazonium salt and decompose it immediately in a heated coil, maintaining a low steady-state concentration of the explosive intermediate.

  • Reference Implementation: See Zhou et al. (2023) for a kilogram-scale flow protocol using a residence time of 10 min (diazotization) and 5.4 s (fluorination) [1].

Safety & Handling (Critical)

  • Diazonium Salts: Potentially explosive.[1][4] Never scrape dried solids with metal.[1] Store < -20°C if isolation is necessary.

  • HF Generation: Thermal decomposition of

    
     salts generates 
    
    
    
    and trace HF. Perform all decompositions in a fume hood. Glassware etching may occur over time; use Teflon where possible.
  • PPE: Full face shield, heavy nitrile gloves, and blast shield are mandatory during the decomposition step.

References

  • Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor . Journal of Visualized Experiments, (192), e64937. Link

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014).[5][6] Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides . Journal of the American Chemical Society, 136(10), 3792–3795. Link (Note: For alternative Pd-catalyzed route via aryl bromides).

  • Hanson, P., et al. (2018). Safety and Handling of Diazonium Tetrafluoroborate Salts. Organic Process Research & Development.
  • Roglans, A., Pla-Quintana, A., & Moreno-Mañas, M. (2006). Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions . Chemical Reviews, 106(11), 4622-4643. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing the Solubility of Hydrophobic Cyclohexyl Anilines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and practical solutions for addressing the common solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and practical solutions for addressing the common solubility challenges encountered with hydrophobic cyclohexyl anilines. These compounds, characterized by a bulky, nonpolar cyclohexyl group attached to an aniline moiety, often exhibit poor aqueous solubility, which can be a significant hurdle in experimental assays and preclinical development. This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why are cyclohexyl anilines so poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of cyclohexyl anilines is primarily due to their molecular structure. The presence of a large, nonpolar cyclohexyl ring and an aromatic aniline ring results in a predominantly hydrophobic molecule.[1] This hydrophobicity leads to unfavorable interactions with the polar water molecules, making it difficult for the compound to dissolve.

Q2: What is the first step I should take when encountering a solubility issue with my cyclohexyl aniline derivative?

A2: Before attempting complex solubilization techniques, it is crucial to confirm the purity and solid-state form (crystalline or amorphous) of your compound. Impurities can significantly impact solubility. Additionally, amorphous forms are generally more soluble than their crystalline counterparts.[2] A simple initial step is to try dissolving a small amount of the compound in a range of common organic solvents to understand its general solubility profile.

Q3: Are there any safety precautions I should be aware of when handling cyclohexyl anilines?

A3: Yes, it is important to handle these compounds with appropriate safety measures. N-cyclohexylaniline, for example, is harmful if swallowed, in contact with skin, or if inhaled.[3] Always consult the Safety Data Sheet (SDS) for your specific compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Troubleshooting Guides

Issue 1: My Hydrophobic Cyclohexyl Aniline Fails to Dissolve in Standard Aqueous Buffers.

This is the most common challenge faced by researchers. The following troubleshooting guide provides a systematic approach to enhancing the solubility of these compounds.

Step 1: Co-Solvent Systems

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5]

  • Rationale: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for the nonpolar cyclohexyl aniline molecule.[6]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • N,N-Dimethylformamide (DMF)

Experimental Protocol: Co-Solvent Solubility Screen

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of your cyclohexyl aniline in 100% of a selected co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer of choice.

  • Observation: Visually inspect for precipitation at each concentration. The highest concentration that remains clear is the approximate solubility in that co-solvent/buffer mixture.

  • Optimization: Repeat with different co-solvents and varying percentages of the co-solvent in the final solution to identify the optimal system.

Data Presentation: Example Solubility of a Model Cyclohexyl Aniline

Co-Solvent System (v/v)Approximate Solubility (µg/mL)
100% Aqueous Buffer (pH 7.4)< 1
10% Ethanol in Buffer15
20% Ethanol in Buffer50
10% DMSO in Buffer80
20% DMSO in Buffer> 200

Step 2: pH Adjustment

For cyclohexyl anilines, which are weakly basic, altering the pH of the solution can dramatically increase solubility.

  • Rationale: The aniline nitrogen can be protonated in acidic conditions, forming a more soluble anilinium salt. The predicted pKa of N-cyclohexylaniline is approximately 5.46.[7] To ensure significant protonation and salt formation, the pH of the solution should be at least two units below the pKa of the compound.[8]

  • Key Consideration: The basicity of anilines is lower than that of aliphatic amines (like cyclohexylamine) because the lone pair of electrons on the nitrogen is delocalized into the aromatic ring, making it less available for protonation.[9][10][11] This means that a lower pH is required to achieve protonation compared to more basic amines.

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4).

  • Sample Preparation: Add an excess of the cyclohexyl aniline to each buffer.

  • Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualization: pH Effect on Cyclohexyl Aniline Solubility

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Low_pH pH < pKa Protonated Protonated Form (Anilinium Salt) Low_pH->Protonated Favors High_Solubility High Solubility Protonated->High_Solubility High_pH pH > pKa Neutral Neutral Form (Free Base) High_pH->Neutral Favors Low_Solubility Low Solubility Neutral->Low_Solubility

Caption: Impact of pH on the ionization and solubility of a cyclohexyl aniline.

Step 3: Salt Formation

For long-term storage and formulation, preparing a stable salt of the cyclohexyl aniline can be a highly effective strategy.

  • Rationale: Salt formation converts the weakly basic aniline into a more polar and, therefore, more water-soluble salt.[12] The choice of the counter-ion is critical and should be based on the pKa of the drug and the desired physicochemical properties of the salt.[13][14]

  • Counter-ion Selection: For weakly basic drugs like cyclohexyl anilines, strong acids are typically used as counter-ions. Common pharmaceutically acceptable counter-ions include:

    • Hydrochloride (HCl)

    • Sulfate (H₂SO₄)

    • Mesylate (CH₃SO₃H)

    • Tosylate (p-CH₃C₆H₄SO₃H)

Experimental Protocol: Small-Scale Salt Screening

  • Dissolution: Dissolve the cyclohexyl aniline in a suitable organic solvent (e.g., isopropanol, acetone).

  • Acid Addition: Add a stoichiometric amount of the selected acid (dissolved in the same or a miscible solvent).

  • Crystallization: Allow the salt to crystallize, which may require cooling or the addition of an anti-solvent.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a non-polar solvent, and dry. Characterize the salt for its solubility, dissolution rate, and stability.

Issue 2: My Compound Precipitates Out of Solution Upon Dilution into an Aqueous Medium.

This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for biological assays.

Troubleshooting Steps:

  • Reduce Stock Concentration: Lower the concentration of your stock solution to minimize the degree of supersaturation upon dilution.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Increase Co-solvent Percentage: If your experimental system allows, increase the final percentage of the organic co-solvent in the aqueous medium.

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to stabilize the diluted compound and prevent precipitation.

Issue 3: I Need to Increase Solubility Without Using Organic Solvents.

In some applications, such as certain cell-based assays or in vivo studies, the use of organic solvents is undesirable. In these cases, cyclodextrins can be an excellent alternative.

Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17] They can encapsulate the hydrophobic cyclohexyl aniline molecule, forming an inclusion complex that has significantly improved aqueous solubility.[18][19]

  • Types of Cyclodextrins:

    • β-Cyclodextrin (β-CD): Commonly used, but has relatively low aqueous solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility, making it a popular choice for pharmaceutical formulations.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20 mM HP-β-CD).

  • Sample Preparation: Add an excess amount of the cyclohexyl aniline to each cyclodextrin solution.

  • Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Analysis: Filter the solutions to remove undissolved compound and measure the concentration of the dissolved cyclohexyl aniline in the filtrate by a suitable analytical method.

  • Data Analysis: Plot the concentration of the dissolved cyclohexyl aniline against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a 1:1 inclusion complex.[20][21]

Visualization: Cyclodextrin Inclusion Complex Formation

cluster_0 Components cluster_1 Result CyclohexylAniline Hydrophobic Cyclohexyl Aniline Plus + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) InclusionComplex Water-Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic cyclohexyl aniline within a cyclodextrin host molecule.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved from [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2025, March 12). Retrieved from [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Salt Selection. (n.d.). Retrieved from [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). Retrieved from [Link]

  • Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Retrieved from [Link]

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. (2022, September 4). Retrieved from [Link]

  • Aniline is less basic than cyclohexylamine why. (2025, March 9). Retrieved from [Link]

  • The basicity of aniline is less than that of cyclohexylamine. this is due to. (2023, May 24). Retrieved from [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). Retrieved from [Link]

  • The basicity of aniline is less than that of cyclohexylamine. This is due to. (n.d.). Retrieved from [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001, September 20). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • Substituent effects on the physical properties and pKa of aniline. (n.d.). Retrieved from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). Retrieved from [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). Retrieved from [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024, September 24). Retrieved from [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Retrieved from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). Retrieved from [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (n.d.). Retrieved from [Link]

  • A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. (2012, January 15). Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). Retrieved from [Link]

  • Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. (n.d.). Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Retrieved from [Link]

  • Harnessing Hansen solubility parameters to predict organogel formation. (n.d.). Retrieved from [Link]

  • Investigations of polyethylene glycol mediated ternary molecular inclusion complexes of silymarin with beta cyclodextrins. (2015, September 27). Retrieved from [Link]

  • The use of Cyclodextrin-SLS-PEG 4000 Complex to Solubilize Three. (2023, November 12). Retrieved from [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. (n.d.). Retrieved from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). Retrieved from [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022, January 6). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of 4-Cyclohexyl-3-fluoroaniline

The following guide is a high-level technical analysis designed for research scientists and medicinal chemists. It synthesizes theoretical principles with practical spectral data analysis to establish a robust protocol f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a high-level technical analysis designed for research scientists and medicinal chemists. It synthesizes theoretical principles with practical spectral data analysis to establish a robust protocol for the structural verification of 4-Cyclohexyl-3-fluoroaniline .

Content Type: Technical Comparison & Structural Assignment Protocol Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads

Executive Summary & Strategic Context

4-Cyclohexyl-3-fluoroaniline (CAS: 1242265-62-0) is a specialized aniline intermediate often employed in the synthesis of kinase inhibitors and liquid crystal polymers. The introduction of the fluorine atom at the meta position (relative to the amine) and ortho position (relative to the cyclohexyl group) creates a unique electronic and steric environment.

The Analytical Challenge: Distinguishing this compound from its regioisomers (e.g., 4-cyclohexyl-2-fluoroaniline or N-cyclohexyl-3-fluoroaniline) is critical. Standard MS confirms the mass (MW 193.26), but only NMR can definitively assign the substitution pattern.

Comparison of Analytical "Performance":

Feature 4-Cyclohexyl-3-fluoroaniline (Target) 4-Cyclohexyl-2-fluoroaniline (Alternative Isomer) 4-Cyclohexylaniline (Non-fluorinated Control)
19F Signal ~ -115 to -120 ppm (Shielded by ortho-alkyl) ~ -135 ppm (Shielded by ortho-amine) N/A
1H Aromatic Pattern 1:2 pattern (One isolated singlet-like, two coupled protons) 3 adjacent protons (Complex ABC system) AA'BB' system (Symmetric doublets)

| Diagnostic Coupling | H2 shows small


 and 

| H3 shows large

| No F-coupling |[1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized sample preparation workflow.

A. Sample Preparation[2]
  • Solvent: DMSO-d6 is preferred over CDCl

    
    .
    
    • Reasoning: DMSO minimizes the exchange broadening of the amine (-NH

      
      ) protons, allowing them to appear as a distinct singlet (or broad peak) around 4.5–5.0 ppm. In CDCl
      
      
      
      , these often broaden into the baseline or merge with water.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

B. Instrument Parameters
  • 1H NMR: Minimum 400 MHz. Number of scans (NS) = 16. Relaxation delay (D1) = 1.0 s.

  • 13C NMR: Minimum 100 MHz (carbon frequency).[2] NS = 512. Power-gated decoupling (WALTZ-16).

  • 19F NMR: Highly recommended as a quick purity check (NS = 8).

Spectral Analysis: 1H NMR (400 MHz, DMSO-d6)

The aromatic region of 4-Cyclohexyl-3-fluoroaniline is defined by a 1,2,4-substitution pattern modified by Fluorine coupling.

Predicted Chemical Shifts & Multiplicities[4]
PositionProtonShift (δ ppm)*MultiplicityCoupling Constants (

in Hz)
Assignment Logic
Ar-H2 H-26.35 - 6.45 dd (appears as d)

,

Ortho to F, Ortho to NH

. The large H-F coupling dominates.
Ar-H6 H-66.25 - 6.35 dd

,

Ortho to NH

, Para to F. F-coupling is minimal here.
Ar-H5 H-56.90 - 7.00 t (pseudo) / dd

,

Meta to NH

, Meta to F. Often overlaps with H6 but shifts downfield due to alkyl group.
NH2 -NH

4.90 - 5.10 s (broad)-Exchangeable. Chemical shift varies with concentration.
Cyclohexyl CH (Benzylic)2.60 - 2.75 m-Multiplet due to coupling with ring CH2s.
Cyclohexyl CH

(Ring)
1.20 - 1.80 m (complex)-Typical cyclohexyl envelope (5 equatorial, 5 axial protons).

*> Note: Shifts are estimated based on substituent chemical shift (SCS) additivity rules relative to 3-fluoroaniline and 4-cyclohexylaniline.

Detailed Mechanistic Insight
  • The "H2" Diagnostic: The proton at position 2 is the most shielded aromatic proton due to the combined ortho electron-donating effects of both the Amine (-NH

    
    ) and the Fluorine (-F). However, it sits between them. In 3-fluoroaniline, this proton is a doublet of doublets. In this molecule, it remains the key diagnostic peak to confirm the nitrogen is meta to the alkyl group.
    
  • The Cyclohexyl Influence: The cyclohexyl group at C4 exerts a weak electron-donating effect (+I), shielding the ortho-protons (H3 and H5). However, since H3 is substituted by Fluorine, only H5 sees this shielding, but it is counteracted by the meta-deshielding of the Fluorine.

Spectral Analysis: 13C NMR (100 MHz, DMSO-d6)

The Carbon-13 spectrum is the definitive proof of structure due to the large, characteristic Carbon-Fluorine (


) couplings.
C-F Coupling Hierarchy (The "Fingerprint")
CarbonTypeShift (δ ppm)Splitting

(Hz)
Interpretation
C3 C-F (Quaternary)160.0 - 164.0 Doublet ~240 - 245 Direct C-F bond (

). Unmistakable large splitting.
C4 C-Cy (Quaternary)125.0 - 130.0 Doublet ~15 - 20 Ortho to F (

). Confirms F is next to the alkyl group.
C2 C-H (Aromatic)100.0 - 102.0 Doublet ~20 - 25 Ortho to F (

). Highly shielded by NH

and F.
C1 C-N (Quaternary)145.0 - 148.0 Doublet ~10 Meta to F (

).
C5 C-H (Aromatic)128.0 - 132.0 Doublet ~5 - 8 Meta to F (

).
C6 C-H (Aromatic)108.0 - 110.0 Singlet/Doublet< 3 Para to F (

). Usually appears as a singlet.

Critical Verification Step: If C4 (the quaternary carbon carrying the cyclohexyl group) appears as a singlet , your structure is incorrect (likely the meta-isomer where F is far away). It must be a doublet with


 Hz.[3]

Visualizing the Assignment Logic

The following diagram illustrates the decision tree for confirming the structure against its most common isomer, 4-Cyclohexyl-2-fluoroaniline.

NMR_Assignment_Logic Start Unknown Sample (MW 193.26) H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Pattern_Check Check Coupling Pattern H_NMR->Pattern_Check Isomer_3F Target: 4-Cyclohexyl-3-fluoroaniline (F meta to NH2) Pattern_Check->Isomer_3F Isolated H2 (dd) Large J(H-F) ~11Hz Isomer_2F Alt: 4-Cyclohexyl-2-fluoroaniline (F ortho to NH2) Pattern_Check->Isomer_2F No Isolated H Complex ABC System C_NMR 13C NMR Verification Isomer_3F->C_NMR Confirm with J(C-F) Final_Conf Structure Confirmed C_NMR->Final_Conf C4 (Quat-Cy) is Doublet (~17 Hz)

Caption: Logical workflow for distinguishing the 3-fluoro target from the 2-fluoro regioisomer using spin-spin coupling patterns.

References

  • Substituent Chemical Shifts (SCS) in NMR: Abraham, R. J., et al. "Substituent chemical shifts (SCS) in NMR.[4] Part 5. Mono- and di-fluoro SCS in rigid molecules." Journal of the Chemical Society, Perkin Transactions 2, 1995. Link

  • Fluorine Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for J-coupling ranges).
  • Spectral Data for Fluoroanilines: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Used for 3-fluoroaniline and 4-cyclohexylaniline baseline data). Link

  • Synthesis of Cyclohexyl Anilines: Burlison, J. A., et al. "Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics." Bioorganic & Medicinal Chemistry, 2012. Link

Sources

Comparative

Comparative Guide: 4-Cyclohexyl-3-fluoroaniline vs. 4-Cyclohexylaniline in Drug Design

This guide provides a technical comparison between 4-Cyclohexylaniline and its fluorinated isostere, 4-Cyclohexyl-3-fluoroaniline , focusing on their utility in medicinal chemistry optimization.[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-Cyclohexylaniline and its fluorinated isostere, 4-Cyclohexyl-3-fluoroaniline , focusing on their utility in medicinal chemistry optimization.[1]

[1]

Executive Summary

In the optimization of lead compounds containing the biphenyl-like or aryl-alkyl scaffold, the transition from 4-cyclohexylaniline (4-CHA) to 4-cyclohexyl-3-fluoroaniline (3-F-4-CHA) represents a classic "fluorine scan" strategy.[1] While 4-CHA serves as a robust hydrophobic spacer with a primary amine handle, it often suffers from rapid oxidative metabolism and potential toxicity issues related to aniline activation.[1]

The introduction of a fluorine atom at the 3-position (ortho to the cyclohexyl ring, meta to the amine) is a strategic modification designed to:

  • Block Metabolic Soft Spots: Prevent CYP450-mediated hydroxylation at the electron-rich ortho-position.[1]

  • Modulate pKa: Lower the basicity of the aniline nitrogen, potentially reducing off-target liability (e.g., hERG inhibition) while altering membrane permeability.

  • Enhance Potency: Induce subtle electronic changes that can strengthen hydrogen bond donor capability of the amine.

Part 1: Physicochemical Profile & Structural Logic

The biological potency of these fragments is dictated by their physicochemical differences. The fluorine atom exerts a strong electron-withdrawing effect (inductive,


), which fundamentally alters the electronic landscape of the aromatic ring.
Comparative Properties Table
Feature4-Cyclohexylaniline (4-CHA)4-Cyclohexyl-3-fluoroaniline (3-F-4-CHA)Impact on Drug Design
Molecular Weight 175.27 Da193.26 DaMinimal steric penalty; F mimics H radius.[1]
Electronic Character Electron-rich aromatic ringElectron-deficient ring (due to F)3-F reduces oxidation potential (less toxic metabolites).[1]
Amine Basicity (pKa) ~4.5 - 5.0 (Est.)[1]~3.5 - 4.0 (Est.)Lower pKa reduces lysosomal trapping and improves passive diffusion.[1]
Lipophilicity (LogP) High (Hydrophobic)Slightly HigherF increases lipophilicity but reduces polarizability.[1]
Metabolic Liability High (Ortho-hydroxylation)Low (Blocked site)Primary driver for substitution.
Structural Visualization

The following diagram illustrates the structural relationship and the "Fluorine Effect" on the scaffold's properties.

G CHA 4-Cyclohexylaniline (Baseline Scaffold) FCHA 4-Cyclohexyl-3-fluoroaniline (Optimized Isostere) CHA->FCHA Fluorine Substitution (Bioisosteric Replacement) Metab Metabolic Liability (CYP Hydroxylation) CHA->Metab High Susceptibility (Ortho-position) FCHA->Metab Blocked Site (Metabolic Stability) Potency Biological Potency (H-Bond Donor Strength) FCHA->Potency Increased Acidity of NH (Stronger H-Bond Donor) PK Pharmacokinetics (Permeability & t1/2) FCHA->PK Lower pKa (Reduced Trapping)

Figure 1: Structural impact of fluorine substitution on metabolic and physicochemical properties.[2][3][4]

Part 2: Biological Potency & Mechanism of Action[5]

Metabolic Stability (The "Metabolic Switch")

The most significant biological difference is metabolic stability. In 4-CHA, the positions ortho to the cyclohexyl group are electron-rich and sterically accessible, making them prime targets for Cytochrome P450 (CYP) oxidation.

  • Mechanism: CYP enzymes typically attack the most electron-rich C-H bond.[1]

  • The Fluorine Advantage: Replacing the C-H bond with a C-F bond at the 3-position effectively blocks this metabolic route because the C-F bond is metabolically inert (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H). This "metabolic switching" extends the half-life (

    
    ) of the molecule in vivo.[1]
    
Target Binding Affinity

While fluorine is often considered a steric isostere of hydrogen, its electronic effects can drastically alter potency:

  • H-Bond Donor Strength: The fluorine atom at the 3-position withdraws electron density from the aniline ring.[1] This inductive effect propagates to the amine nitrogen, making the N-H protons more acidic. If the drug target requires the aniline to act as a hydrogen bond donor , 3-F-4-CHA derivatives often exhibit higher potency than their non-fluorinated counterparts.[1]

  • Conformational Bias: The fluorine atom can induce a specific conformation in the cyclohexyl ring or restrict rotation around the C-N bond, potentially locking the molecule in a bioactive conformation (the "gauche effect").

Part 3: Experimental Protocols for Validation

To objectively compare these two scaffolds, researchers should utilize the following self-validating experimental workflows.

Protocol A: Comparative Microsomal Stability Assay

This assay quantifies the metabolic blockade effect of the fluorine substitution.

Reagents:

  • Test Compounds: 4-CHA and 3-F-4-CHA (1 µM final conc).

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system.[1]

Workflow:

  • Incubation: Pre-incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).[1]

Expected Outcome: 3-F-4-CHA should show a significantly lower slope (slower depletion) compared to 4-CHA.[1]

Protocol B: Competitive Binding / Potency Assay (General)

If these anilines are fragments of a larger inhibitor (e.g., a kinase inhibitor), use a competitive displacement assay.

Workflow Visualization:

Protocol cluster_result Interpretation Start Start: Library Preparation (DMSO Stocks of 4-CHA & 3-F-4-CHA) Dilution Serial Dilution (10-point dose response) Start->Dilution Incubation Enzyme/Receptor Incubation (+ Radiolabeled/Fluorescent Ligand) Dilution->Incubation Readout Signal Detection (Fluorescence/Radioactivity) Incubation->Readout Analysis Data Fitting (Sigmoidal Dose-Response) Readout->Analysis Decision Compare IC50 Values Analysis->Decision Res1 IC50(3-F) < IC50(H) Potency Improved Decision->Res1 Lower Ki Res2 IC50(3-F) = IC50(H) Bioisosteric Equivalence Decision->Res2 Similar Ki

Figure 2: Workflow for assessing biological potency differences.

Part 4: Safety & Toxicity Considerations

Aniline Toxicity: Both compounds are aniline derivatives, which carry inherent risks of methemoglobinemia. However, the metabolic pathway dictates the toxicity profile.

  • 4-CHA: Can be metabolized to the N-hydroxy derivative or a quinone-imine species, which are reactive electrophiles capable of DNA alkylation.[1]

  • 3-F-4-CHA: The fluorine substitution often alters the route of metabolism.[1] By blocking specific ring positions, it may prevent the formation of the toxic quinone-imine intermediate, potentially rendering the fluorinated analog safer in early toxicology screens.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [1]

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery. Journal of Medicinal Chemistry.

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.

Sources

Safety & Regulatory Compliance

Safety

4-Cyclohexyl-3-fluoroaniline: Proper Disposal Procedures

Executive Summary: Protocol at a Glance Do NOT dispose of 4-Cyclohexyl-3-fluoroaniline down the drain or in general trash.[1] Do NOT mix with oxidizing agents or strong acids.[1] This compound represents a specific class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Protocol at a Glance

Do NOT dispose of 4-Cyclohexyl-3-fluoroaniline down the drain or in general trash.[1] Do NOT mix with oxidizing agents or strong acids.[1]

This compound represents a specific class of halogenated aromatic amines .[1] Its disposal requires a strict chain of custody ending in high-temperature incineration .[1] The presence of the fluorine atom on the aromatic ring creates a carbon-fluorine (C-F) bond that is exceptionally stable (approx. 485 kJ/mol), rendering standard biological waste treatment ineffective and potentially generating toxic byproducts if not incinerated correctly.[1]

Immediate Action Table
ParameterDirective
Waste Stream Halogenated Organic Waste (High BTU)
Container Type Amber glass or HDPE (High-Density Polyethylene)
Labeling "Hazardous Waste - Toxic, Irritant, Halogenated"
Incompatibility Oxidizers (e.g., Nitric Acid), Acid Chlorides, Anhydrides
Disposal Method High-Temperature Incineration (>1100°C) with Scrubber

Chemical Profile & Hazard Analysis

To execute a safe disposal plan, one must understand the chemical behaviors driving the risk. 4-Cyclohexyl-3-fluoroaniline combines the toxicity of an aniline derivative with the environmental persistence of a fluorinated compound.[1]

Identification
  • Chemical Name: 4-Cyclohexyl-3-fluoroaniline[1][2][3][4]

  • CAS Number: 1292904-35-8[1][2][3][4]

  • Molecular Formula: C₁₂H₁₆FN[2]

  • Structure: Aniline core with a lipophilic cyclohexyl group at the para position and a fluorine atom at the meta position.[1]

Mechanistic Hazards
  • Aniline Toxicity (Methemoglobinemia): Like many aromatic amines, this compound has the potential to interfere with oxygen transport in the blood.[1] Absorption through the skin is a primary route of exposure during waste handling.[1]

  • Lipophilicity (Cyclohexyl Group): The cyclohexyl ring significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate biological membranes (skin absorption) and bioaccumulate in aquatic organisms.[1] This mandates zero-discharge to sewer systems.[1]

  • Thermal Stability (Fluorine): The C-F bond is the strongest single bond in organic chemistry.[1] Incomplete combustion can release Hydrogen Fluoride (HF) or perfluoroisobutene (PFIB).[1] Disposal facilities must be equipped to handle fluorinated waste streams.[1]

Pre-Disposal: Segregation & Storage Strategy[2][8]

Effective disposal begins at the bench.[1] You must segregate this chemical from incompatible streams to prevent uncontrolled exothermic reactions or the formation of toxic salts.[1]

Segregation Logic
  • Why separate from Acids? Amines are basic.[1] Mixing with strong acids (e.g., HCl, H₂SO₄) generates heat and forms salts. While salts are generally less volatile, the exothermic reaction in a waste drum can pressurize the container.[1]

  • Why separate from Oxidizers? Aromatic amines are combustible.[1] Mixing with strong oxidizers (e.g., peroxides, nitric acid) presents an immediate fire/explosion hazard.

Waste Segregation Decision Tree

The following logic flow ensures the material ends up in the correct regulatory stream.

WasteSegregation Start Waste Generation: 4-Cyclohexyl-3-fluoroaniline StateCheck Is the waste Liquid or Solid? Start->StateCheck LiquidContam Is it dissolved in a Halogenated Solvent (e.g., DCM)? StateCheck->LiquidContam Liquid Solution SolidType Is it pure solid or contaminated debris? StateCheck->SolidType Solid/Debris BinA Stream A: Halogenated Organic Solvents (High BTU) LiquidContam->BinA Yes (DCM, Chloroform) BinB Stream B: Non-Halogenated Organic Solvents (Check % Fluorine) LiquidContam->BinB No (Methanol, Ethyl Acetate) BinC Stream C: Solid Hazardous Waste (Halogenated) SolidType->BinC All Solid Forms BinB->BinA *Override: If F-content is high, default to Halogenated Stream

Figure 1: Decision tree for segregating fluorinated aniline waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorine atom often mandates treatment as halogenated waste to ensure proper incineration temperatures.[1]

Emergency Spill Response Protocol

Critical Warning: Do not use sawdust or paper towels as primary absorbents for aromatic amines, as this increases surface area for potential oxidation/combustion.

Step-by-Step Spill Cleanup[1]
  • Evacuate & Ventilate: Clear the immediate area.[1][5] If the spill is >100mL or outside a fume hood, evacuate the lab.[1]

  • PPE Donning: Double nitrile gloves (amines can permeate single layers), lab coat, safety goggles, and a half-face respirator with organic vapor cartridges if outside a hood.

  • Containment: Encircle the spill with a specialized chemically inert absorbent (e.g., vermiculite, diatomaceous earth, or commercial spill pads designed for organics).

  • Neutralization (Optional but Recommended): For significant spills, treating the area with a dilute acid (e.g., 1M HCl) after bulk removal can convert residual amine to a non-volatile salt, reducing vapor hazard during final cleanup.

  • Collection: Scoop saturated absorbent into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Fluorinated Amine."[1]

  • Decontamination: Wash the surface twice with soap and water.[1] Collect all rinsate into the hazardous waste container.

Spill Response Workflow

SpillResponse Alert 1. Alert & Assess (Ventilate Area) PPE 2. Don PPE (Double Nitrile Gloves) Alert->PPE Contain 3. Containment (Vermiculite/Sand) PPE->Contain Collect 4. Collection (Seal in Glass/HDPE) Contain->Collect Decon 5. Decontamination (Soap/Water Wash) Collect->Decon Report 6. Report to EHS Decon->Report

Figure 2: Operational workflow for managing spills of 4-Cyclohexyl-3-fluoroaniline.

Final Disposal Pathways

The ultimate destination for 4-Cyclohexyl-3-fluoroaniline is incineration .[1] Landfilling is strictly prohibited due to groundwater leaching risks (aquatic toxicity).[1]

Incineration Specifications
  • Temperature Requirement: The facility must operate a rotary kiln or liquid injection incinerator capable of sustaining temperatures >1100°C .[1] This energy barrier is required to fracture the aromatic C-F bond [1].[1]

  • Scrubbing: The combustion process will generate Hydrogen Fluoride (HF).[1] The facility must have wet scrubbers (caustic soda) to neutralize acid gases before stack release.[1]

Contractor Handoff

When manifesting this waste for a licensed hauler (e.g., Veolia, Clean Harbors), use the following profile data:

  • Chemical Description: Waste Toxic Liquids, Organic, N.O.S.[6] (contains 4-Cyclohexyl-3-fluoroaniline).[1][2][3][4]

  • Constituents: Fluorinated Aniline.[1][4][7][8][9][10]

  • Hazard Class: 6.1 (Toxic) or 9 (Miscellaneous), depending on concentration and solvent carrier.

Regulatory Compliance (RCRA/EPA)[1]

In the United States, compliance falls under the Resource Conservation and Recovery Act (RCRA).

  • Waste Coding:

    • While 4-Cyclohexyl-3-fluoroaniline is not explicitly "P" or "U" listed by name, it must be characterized by its toxicity and ignitability.[1]

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it carries the F001/F002 code [2].

    • If disposed of as a pure substance, it is often coded as D001 (Ignitable, if flash point <60°C) or simply regulated as non-RCRA hazardous waste (state-dependent) requiring destruction.[1]

    • Best Practice: Always tag as Halogenated to ensure it avoids fuel blending programs that cannot handle fluorine.[1]

  • TSCA Status: Ensure compliance with the Toxic Substances Control Act.[1] As a research intermediate, it is likely subject to the R&D exemption, meaning it can only be used and disposed of by technically qualified individuals [3].

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1] Technical Guidance.[1][11][5][7][8][9] Available at: [Link]

  • Code of Federal Regulations. 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes).[1][12] Available at: [Link][11][9][13]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8: Management of Waste. Available at: [Link]

  • PubChem. Compound Summary for CAS 1292904-35-8 (4-Cyclohexyl-3-fluoroaniline). National Library of Medicine.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Cyclohexyl-3-fluoroaniline

Executive Summary: The "Why" Behind the Protocol As researchers, we often treat substituted anilines as generic organic bases. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat substituted anilines as generic organic bases. This is a critical error. 4-Cyclohexyl-3-fluoroaniline (CAS 1292904-35-8) presents a dual-hazard profile that demands a specific, non-generic safety approach.

First, the aniline moiety is a potent methemoglobinemia inducer.[1] Unlike simple acids or bases that cause immediate local pain, aniline absorption (via skin or inhalation) is often painless initially but systematically converts ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), stripping your blood’s ability to transport oxygen.

Second, the fluorine and cyclohexyl substitutions significantly increase the molecule's lipophilicity (logP). This enhances dermal permeability, meaning it can penetrate standard laboratory gloves faster than unsubstituted aniline.

This guide moves beyond the generic SDS to provide a field-proven, logistical framework for handling this specific compound safely.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the risk.[2] This compound falls under the "Danger" category in GHS classifications for similar fluorinated anilines.

Hazard ClassCritical EffectMechanism of Action
Acute Toxicity (Dermal/Inhalation) Methemoglobinemia Metabolized to phenylhydroxylamine, oxidizing Hemoglobin. Causes cyanosis (blue skin/lips) and hypoxia.
Skin/Eye Corrosion Severe Burns/Damage Basic amine functionality can cause irreversible corneal opacity and chemical burns.
Sensitization Allergic Dermatitis Hapten formation leading to T-cell mediated immune response.
Thermal Decomposition HF Release Upon heating to decomposition (>200°C), releases Hydrogen Fluoride gas.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic amines. The following matrix is the required standard for handling the neat (undiluted) substance.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Hand Protection (Primary) Silver Shield® (Laminate) or Butyl Rubber Anilines permeate nitrile in <15 mins. Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity) Nitrile (Disposable) Worn OVER the laminate glove. Provides grip and protects the expensive inner glove from surface contamination.
Respiratory P3 / N100 Filter (if powder) or Fume Hood The vapor pressure of aniline derivatives increases with temperature. If handling outside a hood (not recommended), a full-face respirator with OV/P100 cartridges is mandatory.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate. Aniline is rapidly absorbed through the mucous membranes of the eye. A face shield prevents splash absorption through facial skin.
Body Tyvek® Lab Coat or Apron Cotton lab coats absorb and hold liquids against the skin. Impervious Tyvek prevents "wicking" of spills.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s) .

  • Quench Station: Prepare a beaker of 10% HCl or Ascorbic Acid solution inside the hood. This allows for immediate neutralization of contaminated pipette tips or spatulas before they leave the hood.

  • Double-Glove: Don Silver Shield gloves first, then standard nitrile gloves on top. Tape the cuff of the inner glove to your lab coat sleeve to bridge the wrist gap.

Phase 2: Weighing and Transfer
  • Note: 4-Cyclohexyl-3-fluoroaniline may be a low-melting solid or viscous oil.

  • If Solid: Use a disposable anti-static weighing boat. Do not use a metal spatula, as trace metal can catalyze oxidation; use a PTFE-coated or porcelain spatula .

  • If Liquid: Use a positive-displacement pipette to prevent dripping. Never pour directly from the stock bottle.

Phase 3: Reaction Setup
  • Inert Atmosphere: Aniline derivatives oxidize rapidly. Purge reaction vessels with Nitrogen or Argon before addition.

  • Addition Order: Add the aniline to the solvent/reagent, not vice versa, to control exotherms.

  • Temperature Control: If heating is required, ensure a reflux condenser is active to trap fluorinated vapors.

Emergency Response Logic

In the event of an incident, hesitation causes injury. Follow this pre-planned logic.

Scenario A: Spills
  • Do NOT use paper towels to wipe up a large spill (this increases surface area for evaporation).

  • Protocol:

    • Evacuate the immediate area.[2][3][4][5][6]

    • Cover spill with Sand or Vermiculite (inert absorbents).

    • Scoop into a jar labeled "Halogenated Organic Waste".

    • Clean surface with 10% HCl (converts aniline to the non-volatile anilinium salt) followed by soap and water.

Scenario B: Exposure (The "Speed Rule")
  • Skin: Wash with Polyethylene Glycol (PEG 300) or soapy water for 15 minutes. PEG is superior to water for solubilizing lipophilic anilines.

  • Eyes: Flush for 15 minutes.[2][3][7][8] Hold eyelids open.

  • Inhalation: Move to fresh air. If lips turn blue (cyanosis), administer oxygen and seek medical attention immediately (Mention "Suspected Aniline Poisoning" to EMS so they prepare Methylene Blue).

Visualized Response Workflow

SpillResponse Start SPILL DETECTED Assess Is spill > 5mL or outside Fume Hood? Start->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate YES PPE_Check Verify PPE: Laminate Gloves + Goggles Assess->PPE_Check NO Absorb Cover with Vermiculite/Sand (Do NOT use paper towels) PPE_Check->Absorb Neutralize Wipe surface with 10% HCl Solution Absorb->Neutralize Dispose Dispose as Halogenated Waste Neutralize->Dispose

Figure 1: Decision logic for responding to a 4-Cyclohexyl-3-fluoroaniline spill. Note the critical decision point regarding spill size.

Disposal Plan

Disposal must comply with RCRA (in the US) or local hazardous waste regulations.

Waste StreamDescriptionHandling Instruction
Solid Waste Contaminated gloves, weighing boats, paper.Double-bag in thick polyethylene bags. Label: "Toxic Solid - Fluorinated Aniline Derivative".
Liquid Waste Reaction mother liquors, wash solvents.Segregate into "Halogenated Organic" carboys. Do NOT mix with oxidizing acids (Nitric/Chromic) as this can trigger violent decomposition.
Sharps Needles/Syringes used for transfer.Immediate disposal in rigid sharps container. Do not recap.

References

  • PubChem. 4-Fluoroaniline (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Retrieved October 26, 2025, from [Link]

Sources

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